(R)-Merimepodib
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C23H24N4O6 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[(3R)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1 |
Clé InChI |
JBPUGFODGPKTDW-GOSISDBHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@@H]3CCOC3)C4=CN=CO4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
Origine du produit |
United States |
Foundational & Exploratory
(R)-Merimepodib: A Deep Dive into its Mechanism of Action as an IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Merimepodib, also known as VX-497 or MMPD, is a potent, orally bioavailable, noncompetitive, and reversible inhibitor of inosinetriphosphate monophosphate dehydrogenase (IMPDH).[1][2][3][4][5] This enzyme plays a critical, rate-limiting role in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This mechanism of action confers upon this compound a broad spectrum of antiviral and antiproliferative activities, making it a subject of significant interest in drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its kinetic properties, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of IMPDH
This compound exerts its biological effects by directly targeting and inhibiting the activity of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the first committed step in the de novo synthesis of guanine nucleotides.
Biochemical Pathway of IMPDH Inhibition
The inhibition of IMPDH by this compound disrupts the normal flow of purine biosynthesis, leading to a reduction in the intracellular concentration of GTP. This depletion of the guanine nucleotide pool has profound consequences for cellular and viral processes that are heavily reliant on GTP.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Enzyme Inhibition and Antiviral Activity
| Parameter | Value | Target/Virus | Cell Line | Reference |
| Ki (IMPDH Type I) | 10 nM | Human IMPDH Isoform I | - | |
| Ki (IMPDH Type II) | 7 nM | Human IMPDH Isoform II | - | |
| IC50 (HBV) | 380 nM | Hepatitis B Virus | HepG2 2.2.15 | |
| CC50 (HepG2 2.2.15) | 5.2 µM | - | HepG2 2.2.15 | |
| IC50 (FMDV O/MYA98/BY/2010) | 7.859 µM | Foot and Mouth Disease Virus | IBRS-2 | |
| IC50 (FMDV A/GD/MM/CHA/2013) | 2.876 µM | Foot and Mouth Disease Virus | IBRS-2 | |
| CC50 (IBRS-2) | 47.74 µM | - | IBRS-2 | |
| EC50 (Zika Virus) | 0.6 µM | Zika Virus | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; Ki: inhibition constant; EC50: 50% effective concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of this compound.
IMPDH Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of IMPDH.
Objective: To determine the Ki of this compound against purified human IMPDH.
Materials:
-
Purified recombinant human IMPDH (Type I and Type II)
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of IMP, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding NAD+.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the mode of inhibition and the Ki value by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay is used to determine the concentration of this compound required to inhibit viral replication.
Objective: To determine the IC50 of this compound against a specific virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells for SARS-CoV-2, IBRS-2 for FMDV)
-
Virus stock of known titer
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., containing agar or methylcellulose)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cell monolayers with a standardized amount of virus for 1 hour.
-
Remove the viral inoculum and wash the cells.
-
Add an overlay medium containing serial dilutions of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction at each drug concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Guanosine Reversal Assay
This assay is a critical experiment to confirm that the antiviral activity of this compound is due to the depletion of the guanine nucleotide pool.
Objective: To demonstrate that exogenous guanosine can rescue viral replication in the presence of this compound.
Protocol:
-
Perform an antiviral activity assay as described above.
-
In a parallel set of experiments, add a fixed, non-toxic concentration of guanosine to the overlay medium along with the serial dilutions of this compound.
-
After incubation, staining, and plaque counting, compare the IC50 values obtained in the presence and absence of exogenous guanosine.
-
A significant increase in the IC50 value in the presence of guanosine confirms that the drug's antiviral effect is mediated through the inhibition of guanine nucleotide synthesis.
Conclusion
This compound is a well-characterized inhibitor of IMPDH with a clear mechanism of action. Its ability to deplete intracellular GTP pools provides a powerful and broad-spectrum antiviral and antiproliferative effect. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other IMPDH inhibitors as potential therapeutic agents. The quantitative data presented underscore its potency and selectivity, making it a valuable tool for researchers in the fields of virology, immunology, and drug discovery.
References
- 1. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of (R)-Merimepodib (VX-497): A Technical Guide
(R)-Merimepodib , also known as VX-497 , is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). Developed by Vertex Pharmaceuticals, this molecule has demonstrated broad-spectrum antiviral and immunosuppressive activities. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
This compound (VX-497) was identified through a targeted drug discovery program at Vertex Pharmaceuticals aimed at identifying novel inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1] The inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting antiviral and antiproliferative effects.[2]
The initial research, spearheaded by scientists including J. Jain, S. J. Almquist, D. Shlyakhter, and M. W. Harding, focused on developing orally bioavailable small molecules with potent and selective IMPDH inhibitory activity.[1] VX-497 emerged as a lead candidate from a novel class of urea derivatives.[3] Preclinical studies demonstrated its efficacy against a range of DNA and RNA viruses and its potential as an immunosuppressive agent.[1] While initially investigated for the treatment of Hepatitis C, its development for this indication was halted due to modest clinical benefits compared to existing therapies. However, research into its potential applications for other viral infections continues.
Mechanism of Action: IMPDH Inhibition
Merimepodib's mechanism of action centers on the inhibition of IMPDH, a crucial enzyme in the purine biosynthesis pathway. By noncompetitively binding to IMPDH, Merimepodib prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides. This targeted inhibition leads to a reduction in the intracellular pool of GTP, which is vital for viral replication and the proliferation of rapidly dividing cells, such as lymphocytes.
Chemical Synthesis Pathway
A scalable synthesis of this compound (VX-497) has been developed, with a key intermediate being 5-(2-methoxy-4-nitrophenyl)oxazole. The synthesis can be broadly divided into the preparation of the oxazole-containing aniline fragment and the chiral carbamate fragment, followed by their coupling to form the final product.
One synthetic route commences with 3-methoxy-4-methylnitrobenzene. The key steps are outlined below:
-
Oxidation: 3-methoxy-4-methylnitrobenzene is oxidized to 2-methoxy-4-nitrobenzaldehyde.
-
Oxazole Formation: The resulting aldehyde undergoes cyclization with tosylmethyl isocyanide (TosMIC) to yield 5-(2-methoxy-4-nitrophenyl)oxazole.
-
Reduction: The nitro group is reduced to an aniline to give 3-methoxy-4-(oxazol-5-yl)aniline.
-
Urea Formation: The aniline is reacted with a phosgene equivalent (e.g., carbonyldiimidazole) and then coupled with 3-aminobenzylamine (protected) to form the urea linkage.
-
Final Coupling: After deprotection, the resulting amine is reacted with an activated carbonate derivative of (S)-tetrahydrofuran-3-ol to yield this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified against various viruses and cell lines. The following tables summarize key efficacy and cytotoxicity data.
Table 1: Antiviral Activity of this compound (VX-497)
| Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) | Reference |
| Hepatitis B Virus (HBV) | DNA Reduction | HepG2 2.2.15 | 0.38 | >100 | >263 | |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | MRC-5 | 0.80 | >100 | >125 | |
| Respiratory Syncytial Virus (RSV) | CPE Reduction | HEp-2 | 1.14 | 41 | 36 | |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 6.3 | >100 | >16 | |
| Encephalomyocarditis virus (EMCV) | CPE Reduction | L929 | 1.0 | 90 | 90 | |
| Parainfluenza-3 virus | CPE Reduction | LLC-MK2 | 6.0 | >100 | >17 | |
| Bovine Viral Diarrhea Virus (BVDV) | CPE Reduction | MDBK | 19 | 60 | 3.2 | |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | CPE Reduction | Vero | 19 | >100 | >5.3 | |
| Dengue virus | CPE Reduction | Vero | 19 | >100 | >5.3 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; CPE: Cytopathic effect.
Table 2: Antiproliferative Activity of this compound (VX-497)
| Cell Line | Cell Type | IC50 (nM) | Reference |
| CEM | Human T-lymphoblastoid | ~100 | |
| Primary Human Lymphocytes | Mixed Lymphocytes | ~100 | |
| Primary Mouse Lymphocytes | Mixed Lymphocytes | ~100 | |
| Primary Rat Lymphocytes | Mixed Lymphocytes | ~100 | |
| Primary Dog Lymphocytes | Mixed Lymphocytes | ~100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound.
IMPDH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IMPDH.
-
Reagents: Purified recombinant human IMPDH, IMP substrate, NAD+ cofactor, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.5 mM EDTA), this compound stock solution in DMSO.
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the IMP substrate in a 96-well UV-transparent plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the IMP substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the concentration of a compound required to inhibit virus-induced cell death.
-
Materials: Susceptible host cell line (e.g., Vero, HEp-2), virus stock, cell culture medium, this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of virus (e.g., at a multiplicity of infection of 0.01). Include uninfected and untreated virus-infected controls.
-
Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 (concentration protecting 50% of cells from CPE) and CC50 (concentration causing 50% cytotoxicity in uninfected cells) values.
-
Cell Proliferation Assay
This assay measures the antiproliferative activity of a compound on a given cell line.
-
Materials: Proliferating cell line (e.g., CEM), cell culture medium, this compound, and a proliferation detection reagent (e.g., [3H]-thymidine, BrdU, or a dye-based assay).
-
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Add the proliferation detection reagent and incubate according to the manufacturer's protocol.
-
Measure the signal (e.g., radioactivity, absorbance, or fluorescence), which is proportional to the number of proliferating cells.
-
Calculate the IC50 value by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound (VX-497) stands as a significant discovery in the field of IMPDH inhibitors, showcasing a rational approach to drug design. Its well-defined mechanism of action, broad-spectrum antiviral activity, and established synthetic pathway make it a valuable tool for virology and immunology research. While its clinical development for Hepatitis C did not proceed, the comprehensive data gathered on its synthesis and biological properties continue to inform the development of new antiviral and immunosuppressive agents. This technical guide provides a consolidated resource for professionals in the field to understand and potentially build upon the science of this compound.
References
The Immunosuppressive Effects of (R)-Merimepodib on Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Merimepodib, also known as VX-497, is a potent and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), a critical component for DNA and RNA synthesis.[2][4] Consequently, this compound exhibits significant immunosuppressive effects by selectively inhibiting the proliferation of lymphocytes, which are highly dependent on the de novo purine synthesis pathway. This technical guide provides an in-depth overview of the immunosuppressive effects of this compound on lymphocyte proliferation, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its immunosuppressive effects by targeting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanine nucleotides. Lymphocytes, particularly activated T and B cells, undergo rapid proliferation upon stimulation, a process that demands a high rate of DNA and RNA synthesis and is therefore heavily reliant on the de novo purine synthesis pathway.
By inhibiting IMPDH, this compound depletes the intracellular pool of GTP. This GTP depletion has profound effects on lymphocyte function, primarily by inducing a cell cycle arrest at the G1 phase. The key molecular events following GTP depletion include:
-
Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: Reduced GTP levels lead to decreased activity of cyclin-dependent kinases (CDKs) responsible for phosphorylating pRb. Hypophosphorylated pRb remains active and sequesters E2F transcription factors, preventing the expression of genes required for S phase entry.
-
Downregulation of Cyclin D3: The expression of Cyclin D3, a key regulator of G1 progression, is significantly reduced in the presence of IMPDH inhibitors.
-
Stabilization of p27Kip1: The degradation of the CDK inhibitor p27Kip1 is inhibited, leading to its accumulation and further suppression of CDK activity.
This G1 phase arrest effectively halts the clonal expansion of lymphocytes, thereby mediating the immunosuppressive activity of this compound. The effects of this compound can be reversed by the addition of exogenous guanosine, confirming its specific mechanism of action through IMPDH inhibition.
Signaling Pathway Diagram
Quantitative Data on Lymphocyte Proliferation Inhibition
This compound has demonstrated potent inhibition of lymphocyte proliferation across various species. The following table summarizes the available quantitative data on the efficacy of this compound.
| Parameter | Species | Cell Type | Value | Reference |
| Inhibition Concentration | Human, Mouse, Rat, Dog | Primary Lymphocytes | ~100 nM | |
| ED50 | Mouse | In vivo primary IgM antibody response | ~30-35 mg/kg |
Experimental Protocols
The immunosuppressive activity of this compound on lymphocyte proliferation can be assessed using several in vitro and in vivo assays. Detailed methodologies for two common in vitro assays are provided below.
Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation
This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitogen (e.g., Phytohemagglutinin (PHA) for T cells, Lipopolysaccharide (LPS) for B cells)
-
This compound stock solution (in DMSO)
-
[3H]-Thymidine (1 mCi/mL)
-
96-well flat-bottom microtiter plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI 1640 medium to a final concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension (1 x 105 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 50 µL of the appropriate mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate proliferation. For unstimulated controls, add 50 µL of medium.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
[3H]-Thymidine Labeling: 18 hours prior to harvesting, add 1 µCi of [3H]-Thymidine in 20 µL of medium to each well.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [3H]-Thymidine.
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the mitogen-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Experimental Workflow: [3H]-Thymidine Incorporation Assay
References
- 1. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the (R)-Merimepodib Binding Site on Inosine Monophosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding interaction between (R)-Merimepodib and its target, inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a significant target for antiviral and immunosuppressive therapies.[1][2] this compound, a potent, specific, and reversible inhibitor of IMPDH, has demonstrated broad-spectrum antiviral activity.[3][4][5] This document details the quantitative aspects of this interaction, experimental methodologies for its study, and the downstream cellular consequences of IMPDH inhibition by this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against IMPDH has been characterized by various in vitro and cell-based assays. The following table summarizes key quantitative data, providing a comparative overview of its efficacy.
| Parameter | Value | System/Assay Condition | Reference |
| IC50 | 7.0 nM | Inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme assay | |
| IC50 | 380 nM | Antiviral activity in HepG2 2.2.15 cells | |
| IC50 | 0.43 µM | CCRF-CEM (human leukemia) cell proliferation assay | |
| IC50 | 0.49 µM | CCRF-CEM (human leukemia) cell proliferation assay | |
| EC50 | 0.6 µM | Zika virus (ZIKV) RNA replication inhibition | |
| ED50 | ~30-35 mg/kg | Inhibition of primary IgM antibody response in mice (oral administration) |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. ED50 (median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.
The Noncompetitive Binding Nature of this compound
This compound is characterized as a noncompetitive inhibitor of IMPDH. This mode of inhibition implies that this compound does not bind to the same active site as the substrate, inosine monophosphate (IMP), or the cofactor, NAD+. Instead, it is proposed to bind to a distinct site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. This is a significant characteristic, as its inhibitory effect is not overcome by increasing substrate concentrations.
Experimental Protocols for Studying the this compound-IMPDH Interaction
A thorough understanding of the binding of this compound to IMPDH necessitates a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.
IMPDH Enzyme Activity Assay
This spectrophotometric assay is fundamental for quantifying the inhibitory effect of this compound on IMPDH activity. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).
-
Substrate Stock Solution: 20 mM IMP and 50 mM NAD+ in assay buffer.
-
Enzyme: Purified recombinant human IMPDH2.
-
This compound: Stock solution in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the desired concentration of this compound (or DMSO for control).
-
Add a pre-determined amount of purified IMPDH enzyme to each well.
-
Initiate the reaction by adding the substrate stock solution to achieve final concentrations of 1 mM IMP and 2.5 mM NAD+.
-
Immediately begin monitoring the increase in absorbance at 340 nm at 25°C for a set period (e.g., 2 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
Determining the three-dimensional structure of the IMPDH-(R)-Merimepodib complex is crucial for elucidating the precise binding site and the molecular interactions that govern inhibitor binding.
Methodology Outline:
-
Protein Expression and Purification:
-
Clone the gene for human IMPDH2 into an appropriate expression vector (e.g., pET vector) and transform it into an E. coli expression strain.
-
Induce protein expression with IPTG and grow the cells at a reduced temperature to enhance soluble protein production.
-
Lyse the cells and purify the recombinant IMPDH2 using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified IMPDH2 to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made crystallization screens.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., HKL2000 or XDS).
-
Solve the structure by molecular replacement using a previously determined structure of IMPDH as a search model.
-
Refine the model against the diffraction data and build the this compound molecule into the electron density map.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of the kinetics and affinity of the interaction between this compound and IMPDH.
Experimental Workflow:
-
Chip Preparation:
-
Immobilize purified IMPDH onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry. This involves activating the carboxymethylated dextran surface, injecting the protein, and then deactivating the remaining active groups.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of this compound over the immobilized IMPDH surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The inhibition of IMPDH by this compound has significant downstream effects on cellular signaling pathways due to the depletion of the guanine nucleotide pool. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow.
Caption: Signaling pathway of IMPDH and its inhibition by this compound.
References
Initial In Vitro Studies of (R)-Merimepodib Against Emerging RNA Viruses: A Technical Guide
Introduction (R)-Merimepodib, also known as Merimepodib (MMPD) or VX-497, is an investigational, orally bioavailable small molecule that acts as a potent, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3][4] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[2] By depleting the intracellular pool of guanosine triphosphate (GTP), Merimepodib disrupts the synthesis of viral RNA and DNA, thereby exerting a broad-spectrum antiviral effect. Initial in vitro studies have demonstrated its activity against a wide array of emerging and pathogenic RNA viruses, positioning it as a compound of interest for further antiviral drug development.
This technical guide provides a consolidated overview of the initial in vitro findings for this compound, focusing on its efficacy against various RNA viruses. It includes a summary of quantitative antiviral data, detailed experimental methodologies, and visualizations of its mechanism and experimental workflows for researchers, scientists, and drug development professionals.
Mechanism of Action: IMPDH Inhibition
The primary antiviral mechanism of Merimepodib is the targeted inhibition of IMPDH. This enzyme catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), an essential step for the production of guanine nucleotides. RNA viruses are particularly dependent on the de novo synthesis pathway for a sufficient supply of nucleotide triphosphates to fuel their rapid replication via RNA-dependent RNA polymerase (RdRp). By inhibiting IMPDH, Merimepodib effectively starves the virus of the necessary GTP building blocks, leading to the suppression of viral replication. This mechanism is confirmed by guanosine reversal experiments, where the addition of exogenous guanosine to cell cultures restores viral replication in the presence of the drug.
Caption: Mechanism of action of this compound via inhibition of the IMPDH enzyme.
Summary of In Vitro Antiviral Activity
Merimepodib has been evaluated against a diverse panel of emerging RNA viruses. The following table summarizes the key quantitative data from these initial in vitro studies, including the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.
| Virus | Virus Family | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Zika Virus (ZIKV) | Flaviviridae | Vero | 0.6 | >10 (Day 1) | >16.7 |
| SARS-CoV-2 | Coronaviridae | Vero | ~3.3 (Significant titer reduction) | Not specified | Not applicable |
| Ebola Virus (EBOV) | Filoviridae | Not specified | Titer reduction observed | Not specified | Not applicable |
| Lassa Virus (LASV) | Arenaviridae | Not specified | Titer reduction observed | Not specified | Not applicable |
| Junin Virus (JUNV) | Arenaviridae | Not specified | Titer reduction observed | Not specified | Not applicable |
| Chikungunya Virus (CHIKV) | Togaviridae | Not specified | Titer reduction observed | Not specified | Not applicable |
| Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | Picornaviridae | IBRS-2 | 7.859 | 47.74 | 6.07 |
| Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | Picornaviridae | IBRS-2 | 2.876 | 47.74 | 16.60 |
| Dengue virus (DENV) | Flaviviridae | Not specified | 6 - 19 | Not specified | Not applicable |
| Venezuelan Equine Encephalitis (VEEV) | Togaviridae | Not specified | 6 - 19 | Not specified | Not applicable |
| Parainfluenza-3 virus | Paramyxoviridae | Not specified | 6 - 19 | Not specified | Not applicable |
Detailed Experimental Protocols
The following sections describe generalized protocols based on methodologies reported in studies of Merimepodib.
General Antiviral Efficacy Assay
This protocol outlines a typical workflow for assessing the antiviral activity of Merimepodib against an RNA virus in a cell-based assay.
Methodology:
-
Cell Culture and Seeding: Select a susceptible cell line (e.g., Vero or IBRS-2 cells) and seed them into multi-well plates (e.g., 12-well or 96-well) at a predetermined density. Incubate for 24 hours to allow for cell attachment and formation of a monolayer.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for testing.
-
Pre-treatment (Optional but Recommended): For mechanism-based inhibitors like Merimepodib, pre-treating the cells can enhance efficacy. Remove the culture medium and add the medium containing the various drug concentrations. Incubate for a set period (e.g., 4 hours to overnight) before infection.
-
Viral Infection: Infect the cell monolayer with the target virus at a specific Multiplicity of Infection (MOI), for example, 0.1. Allow the virus to adsorb for approximately 1 hour.
-
Treatment: After adsorption, remove the viral inoculum, wash the cells, and add fresh culture medium containing the corresponding concentrations of Merimepodib.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period relevant to the virus's replication cycle (e.g., 12 to 48 hours).
-
Endpoint Analysis: Harvest cell supernatants or lysates to quantify viral replication. Common methods include:
-
Plaque Assay or TCID₅₀: To determine infectious viral titers.
-
RT-qPCR: To quantify viral RNA levels.
-
Immunofluorescence Assay (IFA) or Western Blot: To detect the expression of viral proteins.
-
Caption: A generalized workflow for an in vitro antiviral efficacy assay.
Cytotoxicity Assay
Determining the cytotoxicity of a compound is crucial for calculating its selectivity index.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of Merimepodib, matching the concentrations used in the efficacy assay. Include untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 1, 3, or 7 days).
-
Viability Measurement: Assess cell viability using a standard method such as MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the CC₅₀ value.
Guanosine Reversal Assay
This experiment is essential to confirm that the antiviral activity of Merimepodib is due to IMPDH inhibition.
Methodology:
-
Setup: Prepare three sets of virus-infected cell cultures.
-
Set 1 (Virus Control): Infected cells with no drug treatment.
-
Set 2 (Inhibition): Infected cells treated with an effective concentration of Merimepodib (e.g., 10 µM).
-
Set 3 (Reversal): Infected cells treated with Merimepodib and supplemented with exogenous guanosine (e.g., 100 µM).
-
-
Incubation & Analysis: Incubate the cultures and measure viral replication as described in the efficacy assay protocol.
-
Expected Outcome: Viral replication should be high in Set 1, significantly inhibited in Set 2, and restored to near-normal levels in Set 3, confirming the GTP-dependent mechanism of action.
Caption: Logical flow and expected outcomes of a guanosine reversal experiment.
Conclusion and Future Directions
The initial in vitro data robustly demonstrate that this compound is a broad-spectrum inhibitor of a diverse range of emerging RNA viruses, including flaviviruses, coronaviruses, and picornaviruses. Its specific mechanism of action, targeting the host IMPDH enzyme, makes it a valuable candidate for further study, as this may present a higher barrier to the development of viral resistance compared to direct-acting antivirals. Studies have also suggested its potential for use in combination therapies, for instance with remdesivir against SARS-CoV-2, to achieve synergistic effects. While a clinical trial for COVID-19 was halted due to safety concerns, the potent in vitro efficacy of Merimepodib warrants continued investigation. Future research should focus on optimizing its therapeutic index, exploring its efficacy in more advanced preclinical models, and evaluating its potential against a wider array of high-priority viral pathogens.
References
Physicochemical properties and structure of (R)-Merimepodib
An In-depth Technical Guide to the Physicochemical Properties and Structure of (R)-Merimepodib
Introduction
This compound, also known as VX-497, is a potent, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound depletes intracellular pools of guanosine triphosphate (GTP), leading to antiproliferative and antiviral effects. It has demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses, including hepatitis C virus (HCV), Zika virus, Ebola virus, and others. This document provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| IUPAC Name | [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
| Synonyms | VX-497, MMPD | |
| CAS Number | 198821-22-6 | |
| Chemical Formula | C23H24N4O6 | |
| Molecular Weight | 452.46 g/mol | |
| Solubility | DMSO: ≥ 90 mg/mL DMF: 30 mg/mL Water: Insoluble Ethanol: Insoluble DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | |
| Appearance | Crystalline solid |
Chemical Structure and Crystallography
This compound is a complex organic molecule belonging to the class of phenyl-1,3-oxazoles. The crystal structure of merimepodib has been determined using synchrotron X-ray powder diffraction data.
Key Crystallographic Data:
-
Crystal System: Orthorhombic
-
Space Group: P212121
-
Unit Cell Dimensions: a = 4.60827(3) Å, b = 12.30400(14) Å, c = 37.9583(4) Å
-
Volume: 2152.241(20) ų
-
Molecules per unit cell (Z): 4
The crystal structure is characterized by two chains of N–H⋯O hydrogen bonds that extend along the a-axis, contributing to the stability of the crystalline lattice. The solid-state conformation shares a similar overall shape to the minimum-energy conformation calculated by Density Functional Theory (DFT), although with different orientations of several ring structures.
Mechanism of Action: IMPDH Inhibition
This compound exerts its biological effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is critical for rapidly proliferating cells, such as lymphocytes, and for the replication of many viruses that rely on host cell machinery for nucleotide synthesis.
The inhibition of IMPDH by this compound leads to a reduction in the intracellular pool of guanosine triphosphate (GTP). This depletion of GTP has several downstream consequences, including the suppression of DNA and RNA synthesis, which ultimately inhibits cell proliferation and viral replication. The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action through the IMPDH pathway.
Caption: IMPDH Inhibition Pathway by this compound.
Experimental Protocols
This section provides an overview of standard methodologies for determining key physicochemical and biological parameters of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Prepare a series of vials containing a specific solvent (e.g., water, phosphate-buffered saline at various pH values).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed in equilibrium with the solid drug.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant (the clear saturated solution). The concentration of this compound in the sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and straightforward method for determining the acid dissociation constant (pKa) of a compound.
Protocol:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Multiple titrations should be performed to ensure accuracy.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined by partitioning between n-octanol and water.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separation funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases, then allow the layers to separate completely.
-
Concentration Measurement: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
IMPDH Enzyme Inhibition Assay
The inhibitory activity of this compound on IMPDH can be quantified by monitoring the enzyme-catalyzed conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The production of NADH can be measured spectrophotometrically at 340 nm.
(R)-Merimepodib: A Technical Guide to Target Validation in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Merimepodib (also known as Merimepodib or VX-497) is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound effectively depletes the intracellular pools of guanosine triphosphate (GTP), a nucleotide essential for viral DNA and RNA synthesis. This mechanism of action confers broad-spectrum antiviral activity against a range of RNA and DNA viruses, making IMPDH a validated target for antiviral therapy. This technical guide provides an in-depth overview of the target validation of this compound, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its antiviral effects by targeting the host cell enzyme IMPDH.[1][2][3] Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for the synthesis of their genetic material.[4] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[2] By non-competitively inhibiting IMPDH, this compound leads to a significant reduction in the intracellular concentration of GTP. This depletion of the guanine nucleotide pool directly hinders the replication of viral genomes, thereby suppressing viral proliferation. A key validation of this on-target mechanism is the reversal of antiviral activity by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step and replenishes the GTP pool.
Caption: Mechanism of action of this compound.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against a wide array of viruses in vitro. The following tables summarize its efficacy, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and its cytotoxicity, presented as the 50% cytotoxic concentration (CC₅₀).
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Citation(s) |
| Zika Virus (ZIKV) | Vero | RNA Replication | 0.6 | |
| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | IBRS-2 | CPE Inhibition | 7.859 | |
| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | IBRS-2 | CPE Inhibition | 2.876 | |
| Hepatitis B Virus (HBV) | HepG2.2.15 | Viral DNA Reduction | 0.38 | |
| Herpes Simplex Virus Type 1 (HSV-1) | - | - | 6 - 19 | |
| Parainfluenza-3 Virus | - | - | 6 - 19 | |
| Bovine Viral Diarrhea Virus (BVDV) | - | - | 6 - 19 | |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | - | 6 - 19 | |
| Dengue virus | - | - | 6 - 19 |
Table 2: Anti-SARS-CoV-2 Activity of this compound
| Treatment Condition | Cell Line | Viral Titer Reduction | Concentration (µM) | Citation(s) |
| Overnight Pretreatment | Vero | ~4 logs | 10 | |
| 4-hour Pretreatment | Vero | ~3 logs | 10 | |
| 4-hour Pretreatment | Vero | ~1.5 logs | 5 | |
| 4-hour Pretreatment | Vero | >1 log | 3.3 |
Table 3: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Citation(s) |
| IBRS-2 | 47.74 | |
| HepG2.2.15 | 5.2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antiviral properties and its mechanism of action.
IMPDH Inhibition Assay
This protocol is a generalized enzymatic assay to determine the inhibitory effect of this compound on IMPDH activity.
-
Reagents and Materials:
-
Recombinant human IMPDH2
-
IMP substrate
-
NAD⁺ cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add 50 µL of the reaction buffer, 10 µL of the IMPDH2 enzyme, and 10 µL of the this compound dilution or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of IMP and 10 µL of NAD⁺.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Viral Replication Assay (Plaque Assay)
This protocol determines the quantity of infectious virus and the effect of this compound on viral replication.
-
Cell Seeding:
-
Seed host cells (e.g., Vero cells) in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate at 37°C with 5% CO₂.
-
-
Drug Treatment and Infection:
-
The next day, when cells are 90-100% confluent, remove the growth medium.
-
Pre-treat the cells with various concentrations of this compound in serum-free medium for a specified duration (e.g., 4 hours or overnight).
-
After pre-treatment, infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
During the infection period, gently rock the plates every 15 minutes.
-
-
Overlay and Incubation:
-
After the 1-hour adsorption period, remove the inoculum.
-
Wash the cell monolayer gently with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing 1% low-melting-point agarose or methylcellulose) mixed with growth medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with a 4% formaldehyde solution.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Determine the EC₅₀ of this compound by plotting the percentage of viral titer reduction against the drug concentration.
-
Intracellular GTP Quantification (HPLC-Based Method)
This protocol measures the intracellular GTP levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
Nucleotide Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a 0.4 M perchloric acid solution on ice.
-
Scrape the cells and collect the lysate.
-
Neutralize the lysate with a potassium carbonate solution.
-
Centrifuge at high speed to pellet the precipitate.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Analyze the nucleotide extracts using a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange column.
-
Use a phosphate buffer gradient for the mobile phase to separate the different nucleotides.
-
Detect the nucleotides using a UV detector at 254 nm.
-
Quantify the GTP concentration by comparing the peak area to a standard curve of known GTP concentrations.
-
Guanosine Rescue Experiment
This experiment validates that the antiviral activity of this compound is due to IMPDH inhibition.
-
Procedure:
-
Follow the protocol for the Viral Replication Assay (Section 3.2).
-
In a parallel set of experiments, co-administer a range of concentrations of exogenous guanosine with this compound during the pre-treatment and overlay steps.
-
A reversal or significant reduction in the antiviral activity of this compound in the presence of guanosine confirms its on-target effect.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound target validation.
Conclusion
The collective evidence strongly supports the validation of IMPDH as the antiviral target of this compound. Its potent, broad-spectrum antiviral activity is a direct consequence of the depletion of intracellular guanine nucleotide pools, which are essential for viral replication. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other IMPDH inhibitors as a promising class of host-targeted antiviral agents.
References
Methodological & Application
Application Notes and Protocols: (R)-Merimepodib in SARS-CoV-2 Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing (R)-Merimepodib, a potent, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), in a SARS-CoV-2 plaque reduction assay. These guidelines are intended to assist researchers in evaluating the antiviral efficacy of this compound against SARS-CoV-2 in a laboratory setting.
This compound , also known as Merimepodib (MMPD) or VX-497, has demonstrated significant in vitro activity against a range of RNA viruses.[1][2][3][4] Its mechanism of action involves the inhibition of IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides.[5] By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively curtails viral RNA replication.
Mechanism of Action: Inhibition of SARS-CoV-2 Replication
This compound's antiviral activity stems from its ability to block the de novo synthesis of guanine nucleotides. Viral RNA-dependent RNA polymerase (RdRp) requires a steady supply of nucleotide triphosphates, including GTP, to efficiently replicate the viral genome. By inhibiting IMPDH, this compound reduces the available GTP, thereby impeding SARS-CoV-2 replication. This mechanism is distinct from that of nucleoside analogs which act as chain terminators. The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its specific action on the IMPDH pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of (R)-Merimepodib for Cell Culture Experiments
Application Notes and Protocols for Researchers
(R)-Merimepodib , also known as Merimepodib and VX-497, is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme plays a critical role in the de novo synthesis of guanine nucleotides.[4][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, leading to broad-spectrum antiviral and immunosuppressive effects. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by targeting IMPDH, a rate-limiting enzyme in the purine biosynthesis pathway. This inhibition leads to the depletion of GTP, which in turn affects multiple cellular processes, including viral replication and lymphocyte proliferation. The effects of this compound can often be reversed by the addition of exogenous guanosine, confirming its mechanism of action.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line, the specific virus being studied, and the desired experimental outcome. Below is a summary of reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) in various contexts.
| Cell Line/Virus | Assay Type | IC50 (µM) | CC50 (µM) | Reference(s) |
| Antiviral Activity | ||||
| Foot-and-Mouth Disease Virus (FMDV) - Strain O/MYA98/BY/2010 | Antiviral Assay | 7.859 | 47.74 | |
| Foot-and-Mouth Disease Virus (FMDV) - Strain A/GD/MM/CHA/2013 | Antiviral Assay | 2.876 | 47.74 | |
| Hepatitis B Virus (HBV) in HepG2.2.15 cells | Antiviral Assay | 0.380 | 5.2 | |
| Various Viruses (HSV-1, parainfluenza-3, BVDV, VEEV, dengue) | Antiviral Assays | 6 - 19 | Not specified | |
| SARS-CoV-2 in Vero cells | Viral Titer Reduction | ~3.3 - 10 | Not specified | |
| Antiproliferative Activity | ||||
| Human Leukemia (CEM) cells | Proliferation Assay | ~0.1 | Not specified | |
| Lymphoid and Keratinocyte cells | Proliferation Assay | Potent inhibition | Not specified |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
This compound is soluble in DMSO.
-
Preparation of a 10 mM stock solution:
-
Dissolve 4.52 mg of this compound (Molecular Weight: 452.46 g/mol ) in 1 mL of high-quality, sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Determining the Optimal Concentration Using a Cell Viability Assay
This protocol is essential to determine the cytotoxic concentration of this compound in your specific cell line, which will inform the therapeutic window for subsequent experiments.
Figure 2: Workflow for determining the CC50 of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent).
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
Protocol for Determining Antiviral Efficacy (IC50)
This protocol outlines a general method to determine the concentration of this compound that inhibits viral replication by 50%.
Figure 3: Workflow for determining the IC50 of this compound.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound stock solution
-
Culture plates (e.g., 12-well or 24-well plates)
-
Method for quantifying viral replication (e.g., plaque assay reagents, qPCR primers and probes, or antibodies for immunofluorescence).
Procedure:
-
Cell Seeding:
-
Seed host cells in culture plates to form a confluent monolayer.
-
-
Pre-treatment and Infection:
-
Prepare non-cytotoxic dilutions of this compound in culture medium, as determined by the cell viability assay.
-
Pre-treat the cells with the drug dilutions for a specific period (e.g., 4 to 16 hours) before infection.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the infected cells for a period appropriate for the virus's replication cycle.
-
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
qPCR: Extract viral RNA or DNA from the cells or supernatant and perform quantitative PCR to measure the amount of viral genetic material.
-
Immunofluorescence Assay (IFA): Fix and permeabilize the cells, then stain for viral antigens using specific antibodies to visualize and quantify infected cells.
-
-
Data Analysis:
-
Normalize the viral replication data to the untreated control.
-
Plot the percentage of viral inhibition against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Conclusion
Determining the optimal concentration of this compound is a critical first step for any in vitro study. By systematically evaluating its cytotoxicity and efficacy, researchers can establish a reliable therapeutic window for their specific experimental system. The protocols and data provided here serve as a comprehensive guide for the effective use of this potent IMPDH inhibitor in cell culture experiments.
References
Application of (R)-Merimepodib in Foot-and-Mouth Disease Virus Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foot-and-mouth disease (FMD) is a highly contagious and economically devastating viral disease affecting cloven-hoofed animals. The causative agent, the foot-and-mouth disease virus (FMDV), is a member of the Picornaviridae family.[1][2] While vaccines are available, the need for effective antiviral agents to control outbreaks and reduce viral shedding during the early stages of infection remains critical.[1][2] (R)-Merimepodib (also known as VX-497) is a potent, orally bioavailable, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3] IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides, which are essential for the replication of both RNA and DNA viruses. By depleting the intracellular pool of guanine nucleotides, Merimepodib exhibits broad-spectrum antiviral activity. This document provides detailed application notes and protocols for the use of this compound in FMDV research models.
Mechanism of Action
Merimepodib targets the host cell enzyme IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP). This inhibition leads to a reduction in the intracellular levels of guanosine triphosphate (GTP), a vital component for viral RNA synthesis. The antiviral effect of Merimepodib against FMDV is primarily due to the depletion of the guanine nucleotide pool, which is essential for viral replication. This mechanism has been demonstrated to be effective against various RNA and DNA viruses.
Caption: Mechanism of action of this compound in inhibiting FMDV replication.
Data Presentation
In Vitro Efficacy and Cytotoxicity of this compound
The antiviral activity of Merimepodib against different FMDV strains has been evaluated in vitro. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are key parameters to determine the drug's efficacy and safety window.
| Compound | FMDV Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | 6.07 | |
| This compound | A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | 16.60 |
In Vivo Efficacy of this compound in a Suckling Mouse Model
The protective effect of Merimepodib has been demonstrated in a suckling mouse model of FMDV infection.
| Treatment Group | FMDV Challenge Dose (LD50) | Survival Time | Survival Rate | Reference |
| Merimepodib (30 µ g/mouse ) | 100 | Prolonged up to 108 hours post-infection | Significantly higher than control (P < 0.0001) | |
| Control (Vehicle) | 100 | All mice died within 60 hours post-infection | 0% |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
IBRS-2 (Instituto Biologico Rinale Suino-2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit
-
96-well cell culture plates
Protocol:
-
Seed IBRS-2 cells into 96-well plates at a density of 3 × 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add the different concentrations of Merimepodib.
-
Incubate the plates at 37°C for 48 hours.
-
Perform the MTS assay according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm to determine cell viability.
-
Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
Application Notes and Protocols for (R)-Merimepodib in Zika Virus Replication Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of (R)-Merimepodib, a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), in Zika virus (ZIKV) replication assays. This compound, also known as VX-497 or MMPD, has demonstrated significant antiviral activity against ZIKV by depleting the intracellular guanine nucleotide pool essential for viral RNA synthesis.[1][2][3] These protocols are intended to provide a framework for the evaluation of this compound's efficacy and mechanism of action in a laboratory setting.
Mechanism of Action
This compound is a non-competitive inhibitor of the host cell enzyme IMPDH.[4] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] Viruses, including Zika virus, are heavily reliant on the host cell's nucleotide pools for the replication of their genetic material. By inhibiting IMPDH, this compound reduces the intracellular concentration of guanosine triphosphate (GTP), a critical building block for viral RNA synthesis. This depletion of the guanine nucleotide pool leads to the suppression of ZIKV RNA replication. The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step in nucleotide synthesis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against Zika virus.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.6 µM | Not specified | |
| IC50 | 0.6 ± 0.2 µM | Huh7 | |
| IC90 | 1.0 ± 0.2 µM | Huh7 | |
| CC50 | >10 µM | Huh7 | |
| Selectivity Index (SI) | >17 | Huh7 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC90 (90% Inhibitory Concentration): The concentration of an inhibitor where the response is reduced by 90%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Experimental Protocols
Cell Culture and Virus Propagation
Objective: To maintain a healthy cell line susceptible to ZIKV infection and to generate a high-titer virus stock.
Materials:
-
Vero cells (or other susceptible cell lines like Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Zika virus strain (e.g., PRVABC59)
-
T-75 cell culture flasks
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Maintenance: Culture Vero cells in T-75 flasks with complete DMEM at 37°C in a 5% CO2 incubator. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Virus Stock Preparation: a. Seed Vero cells in a T-75 flask and allow them to reach 80-90% confluency. b. Infect the cells with ZIKV at a low multiplicity of infection (MOI) of 0.01 in serum-free DMEM. c. Incubate for 1-2 hours at 37°C to allow for viral adsorption. d. After incubation, replace the inoculum with fresh complete DMEM. e. Incubate the infected cells at 37°C and monitor for cytopathic effect (CPE). f. When significant CPE is observed (typically 3-5 days post-infection), harvest the supernatant containing the virus. g. Centrifuge the supernatant at low speed to remove cell debris. h. Aliquot the virus stock and store at -80°C. i. Determine the virus titer of the stock using a plaque assay (see Protocol 3).
This compound Antiviral Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on ZIKV replication.
Materials:
-
Vero cells
-
Complete DMEM
-
Zika virus stock of known titer
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Guanosine (for reversal experiments)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 104 cells/well). Incubate overnight at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final concentrations should typically range from sub-micromolar to low micromolar (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a no-drug control.
-
Infection and Treatment: a. Aspirate the culture medium from the cells. b. Infect the cells with ZIKV at an MOI of 0.1 in serum-free DMEM for 1-2 hours at 37°C. c. After viral adsorption, remove the inoculum and wash the cells with PBS. d. Add the prepared dilutions of this compound to the respective wells. e. For guanosine reversal experiments, add a final concentration of 50-100 µM guanosine to a set of wells treated with this compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Quantification of Viral Replication: After incubation, the level of viral replication can be assessed using either a plaque assay to measure infectious virus production or qRT-PCR to measure viral RNA levels.
Plaque Assay for Virus Titer Quantification
Objective: To quantify the number of infectious virus particles (plaque-forming units, PFU) in a sample.
Materials:
-
Vero cells
-
6-well or 12-well plates
-
Complete DMEM
-
Overlay medium (e.g., DMEM containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus-containing supernatant (from the antiviral assay or virus stock) in serum-free DMEM.
-
Infection: Infect the Vero cell monolayers with 200-400 µL of each viral dilution for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2-3 mL of overlay medium.
-
Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Staining: a. Remove the overlay medium. b. Fix the cells with 10% formalin for at least 30 minutes. c. Stain the cells with crystal violet solution for 15-20 minutes. d. Gently wash the plates with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in the wells with a countable number of plaques (typically 10-100). Calculate the virus titer in PFU/mL.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA Quantification
Objective: To measure the amount of ZIKV RNA in infected cells as a measure of viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a specific probe)
-
ZIKV-specific primers and probe (targeting a conserved region of the viral genome, e.g., NS5)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: a. At the end of the antiviral assay (48-72 hours post-infection), lyse the cells in the 96-well plate. b. Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and ZIKV-specific reverse primers or random hexamers.
-
Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing the cDNA, ZIKV-specific forward and reverse primers, a fluorescent probe (optional), and qPCR master mix. b. Run the qPCR reaction in a real-time PCR instrument. The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold. b. A higher Ct value indicates a lower initial amount of viral RNA. c. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH) and comparing to the untreated control.
Diagrams
Caption: Zika Virus Replication Cycle.
Caption: Mechanism of Action of this compound.
References
- 1. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vivo Administration of (R)-Merimepodib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Merimepodib (also known as Merimepodib or VX-497) is a potent, reversible, and specific inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA replication.[1][3][4] By inhibiting IMPDH, this compound depletes intracellular guanosine triphosphate (GTP) pools, leading to potent antiviral and immunosuppressive effects. These application notes provide a comprehensive overview of the in vivo administration of this compound in murine models, including detailed protocols, dosage information, and its mechanism of action for use in preclinical research.
Mechanism of Action
This compound is a non-competitive inhibitor of IMPDH, the rate-limiting enzyme in the de novo purine biosynthesis pathway. This pathway is crucial for the proliferation of lymphocytes, which are highly dependent on it for their guanine nucleotide supply. By inhibiting IMPDH, this compound selectively targets lymphocytes, leading to an immunosuppressive effect. The depletion of GTP also inhibits the replication of a broad range of DNA and RNA viruses, making this compound a compound of interest for antiviral therapies. The inhibitory effects of this compound can be reversed by the addition of exogenous guanosine.
Signaling Pathway
Caption: Mechanism of this compound Action.
In Vivo Administration Protocols
Immunosuppression Models
This compound has demonstrated efficacy in murine models of immunosuppression, such as in prolonging skin graft survival and improving graft-versus-host disease (GVHD).
Dosage and Administration:
| Parameter | Details | Reference |
| Route of Administration | Oral gavage | |
| Dosage Range | 50-100 mg/kg, administered twice daily (b.i.d) | |
| ED50 | Approximately 30-35 mg/kg for inhibition of the primary IgM antibody response | |
| Dosing Schedule | Single daily dosing has been shown to be as effective as twice-daily dosing. | |
| Treatment Duration | 8 to 10 days, depending on the experimental model. |
Experimental Protocol: Murine Skin Transplantation Model
-
Animal Model: Use Balb/c mice as skin donors and C57Bl/6 mice as recipients.
-
Grafting Procedure: Perform trunk skin grafts according to standard surgical procedures.
-
Drug Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (see Formulation Section).
-
Administration: Administer this compound or vehicle control to recipient mice via oral gavage at the desired dose (e.g., 50 mg/kg or 85 mg/kg).
-
Dosing Regimen: Administer the treatment twice daily, starting on the day of transplantation and continuing for 10 days.
-
Monitoring: Observe the skin grafts daily and record the day of rejection, defined as the first day on which more than 80% of the graft is necrotic.
-
Data Analysis: Compare the mean graft survival time between the treated and vehicle control groups.
Antiviral Models
This compound has shown antiviral activity in vivo against viruses such as the foot-and-mouth disease virus (FMDV).
Dosage and Administration:
| Parameter | Details | Reference |
| Route of Administration | Subcutaneous (s.c.) injection | |
| Dosage | 30 µg per suckling mouse. This dose was shown to prolong survival time in FMDV-infected mice. | |
| Vehicle | 10% DMSO and 5% Tween-80 in PBS. |
Experimental Protocol: FMDV Infection in Suckling Mice
-
Animal Model: Use 3-day-old BALB/c suckling mice.
-
Drug Preparation: Dissolve this compound in a vehicle of 10% DMSO and 5% Tween-80 in PBS to a final concentration for delivering 30 µg in a 100 µL injection volume.
-
Administration: Administer 30 µg of this compound or vehicle control subcutaneously into the cervical dorsal area.
-
Infection: Two hours post-treatment, infect each mouse subcutaneously with a lethal dose (e.g., 100 LD50) of FMDV.
-
Monitoring: Monitor the mice daily for clinical signs of disease and survival.
-
Data Analysis: Compare the survival rates and mean survival time between the this compound-treated and control groups.
Formulation for In Vivo Administration
The solubility of this compound in aqueous solutions is limited. Therefore, appropriate formulation is critical for in vivo studies.
Oral Gavage Formulation:
To prepare a 1 mg/mL solution for oral administration:
-
Add 100 µL of DMSO to 1 mg of this compound and sonicate to dissolve.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of saline to reach a final volume of 1 mL.
For a homogenous suspension, this compound can be mixed with Carboxymethylcellulose sodium (CMC-Na) solution.
Injectable Formulation (Subcutaneous):
A formulation of 10% DMSO and 5% Tween-80 in PBS has been successfully used for subcutaneous administration in mice.
Experimental Workflow
Caption: General workflow for in vivo studies.
Concluding Remarks
This compound is a promising compound with both immunosuppressive and antiviral properties. The provided protocols and data offer a foundation for researchers to design and execute in vivo studies in murine models. Careful consideration of the administration route, dosage, and formulation is essential for obtaining reliable and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using (R)-Merimepodib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Merimepodib (also known as VX-497) is a potent, specific, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[2][3] Consequently, inhibition of IMPDH can suppress the proliferation of cells that are highly dependent on this pathway, such as lymphocytes and various cancer cells. Furthermore, many viruses rely on the host cell's nucleotide pool for their replication, making IMPDH a compelling target for the development of broad-spectrum antiviral agents.[2][3] this compound has demonstrated antiviral activity against a wide range of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, and Foot and Mouth Disease Virus (FMDV).
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize IMPDH inhibitors like this compound. The protocols are designed for researchers in drug discovery and virology, providing methodologies for both biochemical and cell-based screening formats.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides. This depletion has two major downstream consequences:
-
Antiproliferative Effects: Rapidly dividing cells, including activated lymphocytes and cancer cells, have a high demand for guanine nucleotides for DNA and RNA synthesis. By inhibiting IMPDH, this compound can arrest the proliferation of these cells.
-
Antiviral Effects: Viruses are obligate intracellular parasites that utilize the host cell's machinery and resources for their replication. Many viruses, particularly RNA viruses, require a substantial supply of guanine triphosphate (GTP) for the synthesis of their genetic material and for viral protein production. Depletion of the GTP pool by this compound can effectively halt viral replication.
The inhibitory effect of this compound can be reversed by the addition of exogenous guanosine, which can be salvaged by the cell to produce guanine nucleotides, thus bypassing the de novo synthesis pathway.
Mechanism of this compound action on the guanine nucleotide synthesis pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and other IMPDH inhibitors from various studies.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | |
| Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | |
| Zika Virus (ZIKV) | Vero | 0.6 | >100 | |
| Hepatitis C Virus (HCV) | HepG2 2.2.15 | 0.38 | 5.2 | |
| Dengue Virus | Not Specified | 6-19 | Not Specified | |
| SARS-CoV-2 | Vero | ~3.3 | Not Specified |
Table 2: Activity of Other IMPDH Inhibitors Identified through HTS
| Compound | Target | IC50 (µM) | Reference |
| Disulfiram | CpIMPDH | 0.45 | |
| Bronopol | CpIMPDH | 1.2 | |
| Ebselen | CpIMPDH | 0.75 |
Experimental Protocols
Biochemical High-Throughput Screening Assay for IMPDH Inhibitors
This protocol describes a luciferase-based HTS assay to identify inhibitors of IMPDH. The assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, which is coupled to a luciferase reaction to generate a luminescent signal.
Workflow for the biochemical HTS assay.
Materials and Reagents:
-
Recombinant human IMPDH2 (commercially available)
-
Inosine 5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound (positive control)
-
DMSO (negative control)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA
-
Luciferase-based NADH detection kit (e.g., NAD(P)H-Glo™)
-
384-well white, opaque assay plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, this compound (final concentration range for dose-response, e.g., 0.1 nM to 10 µM), and DMSO into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant IMPDH2 in assay buffer to the desired concentration.
-
Dispense 10 µL of the diluted enzyme solution to each well of the assay plate.
-
Centrifuge the plate briefly to ensure mixing.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing IMP and NAD+ in assay buffer. Optimal concentrations should be determined empirically but can start at 100 µM IMP and 1.6 mM NAD+.
-
Add 10 µL of the substrate solution to each well to start the reaction.
-
Mix the plate on an orbital shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and a potent inhibitor like this compound or no enzyme (100% inhibition) controls.
-
For dose-response curves, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Antiviral High-Throughput Screening Assay
This protocol describes a cell-based assay to screen for compounds that inhibit viral replication, using a virus that causes a detectable cytopathic effect (CPE). The assay measures cell viability as an indicator of antiviral activity.
References
- 1. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining (R)-Merimepodib Cytotoxicity with Cell Viability Assays
Introduction
(R)-Merimepodib, also known as VX-497, is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is a rate-limiting step in the de novo synthesis of guanine nucleotides.[4][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a molecule essential for DNA and RNA synthesis, as well as numerous other cellular processes. This mechanism gives it broad-spectrum antiviral and immunosuppressive properties. Given its antiproliferative effects, accurately assessing the cytotoxicity of this compound is critical for its therapeutic development. These application notes provide an overview and detailed protocols for using common cell viability assays to determine the cytotoxic effects of this compound.
Mechanism of Action: IMPDH Inhibition
This compound's primary mechanism of action is the inhibition of IMPDH, which catalyzes the conversion of inosine 5'-phosphate (IMP) to xanthosine 5'-phosphate (XMP). This is a crucial step for producing guanine nucleotides required for DNA and RNA synthesis. Depletion of the guanine nucleotide pool can halt cell proliferation and may induce apoptosis (programmed cell death) in rapidly dividing cells. This cytostatic or cytotoxic effect is the basis for its therapeutic potential and the subject of viability assays.
Caption: Mechanism of this compound cytotoxicity.
Quantitative Cytotoxicity Data
The 50% cytotoxic concentration (CC50) is a key metric for quantifying a compound's toxicity. The following table summarizes reported CC50 values for this compound in different cell lines.
| Compound | Cell Line | Assay Used | CC50 Value (µM) | Reference |
| This compound | IBRS-2 (Swine Kidney) | Not Specified | 47.74 | |
| This compound | HepG2.2.15 | Not Specified | 5.2 |
Recommended Cell Viability Assays
Two main types of assays are recommended for assessing cytotoxicity: those that measure metabolic activity and those that assess cell membrane integrity.
-
Metabolic Assays (Tetrazolium Reduction): Assays like MTT, MTS, and XTT measure the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.
-
Membrane Integrity Assays (LDH Release): The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. This is an indicator of cell death.
Experimental Workflow
A generalized workflow for assessing the cytotoxicity of this compound is applicable to most plate-based viability assays.
References
Application Notes: (R)-Merimepodib as a Positive Control in IMPDH Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. There are two human isoforms of IMPDH, IMPDH1 and IMPDH2. IMPDH2 is often upregulated in proliferating cells, including cancer cells and activated lymphocytes, making it an attractive target for antiviral, anticancer, and immunosuppressive therapies.
(R)-Merimepodib (also known as VX-497) is a potent and selective, reversible inhibitor of both human IMPDH isoforms.[1][2][3] It acts via an uncompetitive mechanism.[1][4] Due to its well-characterized inhibitory activity, this compound serves as an excellent positive control for in vitro enzymatic assays designed to screen for and characterize new IMPDH inhibitors. These application notes provide a summary of its inhibitory profile and a detailed protocol for its use in a standard IMPDH inhibition assay.
Mechanism of Action
This compound inhibits IMPDH, leading to the depletion of intracellular guanine nucleotide pools. This depletion disrupts DNA and RNA synthesis, thereby inhibiting the proliferation of cells, such as lymphocytes, and the replication of various DNA and RNA viruses. The antiviral and immunosuppressive effects of this compound are a direct consequence of this mode of action.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the key quantitative data for this compound's inhibition of human IMPDH.
| Parameter | IMPDH1 | IMPDH2 | Reference |
| Inhibition Constant (Ki) | 10 nM | 7 nM | |
| Mechanism of Inhibition | Uncompetitive | Uncompetitive |
Mandatory Visualizations
IMPDH Signaling Pathway
Caption: The de novo purine synthesis pathway, highlighting the role of IMPDH and its inhibition by this compound.
Experimental Workflow for IMPDH Inhibition Assay
Caption: A generalized workflow for performing an IMPDH inhibition assay using this compound as a positive control.
Experimental Protocols
In Vitro IMPDH Enzymatic Inhibition Assay
This protocol is designed for a 96-well plate format and measures the activity of IMPDH by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.
Materials and Reagents:
-
IMPDH Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT. Prepare fresh on the day of the experiment.
-
Recombinant Human IMPDH1 or IMPDH2 Enzyme: Store at -80°C.
-
IMP Substrate Stock Solution: 10 mM Inosine 5'-monophosphate (IMP) in IMPDH Assay Buffer. Store in aliquots at -20°C.
-
NAD+ Substrate Stock Solution: 10 mM Nicotinamide adenine dinucleotide (NAD+) in IMPDH Assay Buffer. Store in aliquots at -20°C.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Test Compounds: Dissolved in DMSO.
-
DMSO (Dimethyl sulfoxide): ACS grade.
-
96-well UV-transparent microplate.
-
Microplate reader capable of kinetic measurements at 340 nm.
Experimental Procedure:
-
Preparation of Reagents:
-
Thaw all frozen reagents on ice.
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range for IC50 determination would be from 1 µM down to 1 pM.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a working solution of IMPDH enzyme in cold IMPDH Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes. A starting concentration of 5-10 µg/mL is recommended.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound (positive control), test compounds, or DMSO (negative control) to the appropriate wells of the 96-well plate.
-
Add 178 µL of the IMPDH Assay Buffer to each well.
-
Add 10 µL of the working IMPDH enzyme solution to each well, except for the blank wells (add 10 µL of assay buffer instead).
-
Mix the plate gently by tapping.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Substrate Mix containing IMP and NAD+ in IMPDH Assay Buffer. For a final concentration of 100 µM IMP and 250 µM NAD+ in a 200 µL reaction volume, the Substrate Mix should contain 1 mM IMP and 2.5 mM NAD+.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ sample - V₀ blank) / (V₀ negative control - V₀ blank)] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The IC50 value for the positive control, this compound, should fall within the expected nanomolar range, validating the assay performance.
-
Conclusion
This compound is a well-characterized, potent inhibitor of both human IMPDH isoforms, making it an ideal positive control for IMPDH inhibition assays. Its use ensures the reliability and accuracy of screening and characterization studies for novel IMPDH inhibitors. The provided protocol offers a robust method for assessing IMPDH activity and inhibition in a high-throughput format.
References
Troubleshooting & Optimization
How to improve (R)-Merimepodib solubility in aqueous solutions for experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (R)-Merimepodib in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic compound with very limited solubility in aqueous solutions. It is practically insoluble in water and ethanol.[1][2][3] However, it demonstrates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A summary of its solubility in various solvents is presented below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (mM) |
| Water | Insoluble[1][2] / 0.11 mg/mL (Predicted) | N/A / ~0.24 mM |
| DMSO | ≥30 - 90 mg/mL | ≥68.51 - 198.91 mM |
| Ethanol | Insoluble | N/A |
| DMF | 30 mg/mL | ~66.3 mM |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | ~0.31 mM |
Note: It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can lead to moisture absorption, which reduces the solubility of this compound.
Q2: How should I prepare a stock solution of this compound?
Given its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Protocol: Preparing a 100 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: 452.46 g/mol ).
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 1 mL of a 100 mM stock, use 45.25 mg of this compound).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).
Q3: What is the best way to prepare this compound for in vitro cell-based assays?
For in vitro experiments, a common practice is to dilute a high-concentration DMSO stock solution into the aqueous cell culture medium. It is critical to ensure the final concentration of DMSO in the medium is low (typically <0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity.
Q4: What are the recommended formulations for preparing this compound for in vivo studies?
Due to its poor aqueous solubility, direct administration of this compound in a simple saline or buffer solution is not feasible. Co-solvent formulations or suspensions are required to achieve the necessary concentrations for animal dosing. Several tested formulations can produce clear solutions or homogeneous suspensions suitable for in vivo use.
Table 2: Recommended Formulations for In Vivo Experiments
| Formulation Type | Composition | Achieved Solubility | Appearance |
| Co-solvent Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.53 mM) | Clear Solution |
| Co-solvent Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.53 mM) | Clear Solution |
| Co-solvent Vehicle 3 | 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.53 mM) | Clear Solution |
| Oral Suspension | Carboxymethyl cellulose sodium (CMC-Na) in water | ≥ 5 mg/mL | Homogeneous Suspension |
Experimental Protocols for In Vivo Formulations
Protocol 1: Co-solvent Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol details the step-by-step preparation of the co-solvent vehicle. The key is to add each solvent sequentially to ensure proper dissolution.
-
Prepare Stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300: To prepare a 1 mL final solution, take 100 µL of the 25 mg/mL DMSO stock and add it to 400 µL of PEG300. Mix thoroughly until the solution is uniform.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear, homogeneous solution is achieved. The final concentration will be 2.5 mg/mL.
Protocol 2: SBE-β-CD Formulation
This formulation uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a complexation agent to improve solubility.
-
Prepare SBE-β-CD Solution: Prepare a 20% SBE-β-CD solution in saline.
-
Prepare Stock: Dissolve this compound in DMSO to create a concentrated stock (e.g., 25 mg/mL).
-
Combine: To prepare a 1 mL final solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix: Vortex or sonicate until a clear solution is obtained. The final concentration will be 2.5 mg/mL.
Protocol 3: Oral Suspension (CMC-Na)
This method is suitable for oral gavage administration.
-
Prepare Vehicle: Prepare the desired concentration of Carboxymethyl cellulose sodium (CMC-Na) in water (e.g., 0.5% w/v).
-
Add Compound: Weigh the this compound powder and add it directly to the CMC-Na solution.
-
Homogenize: Mix thoroughly using a vortex or homogenizer to create a uniform suspension with a concentration of up to 5 mg/mL. Prepare this suspension fresh before each use.
Troubleshooting Guide
Mechanism of Action: IMPDH Inhibition Pathway
This compound is a potent and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a molecule essential for DNA and RNA synthesis. This depletion leads to the compound's observed antiviral and immunosuppressive effects.
References
Troubleshooting resistance to (R)-Merimepodib in viral culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to (R)-Merimepodib in viral culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and reversible, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme in the de novo biosynthesis pathway of guanine nucleotides.[2][4] By inhibiting IMPDH, this compound depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for viral RNA and DNA synthesis. This mechanism gives this compound broad-spectrum antiviral activity against a variety of RNA and DNA viruses.
Q2: Is resistance to this compound common?
Currently, there is limited published evidence of specific viral resistance to this compound. As a host-directed antiviral, targeting a cellular enzyme rather than a viral protein, the barrier to resistance development is generally considered to be higher. Viruses would need to evolve a way to counteract the depletion of the cellular GTP pool, which is a significant evolutionary hurdle. One study on the related IMPDH inhibitor mycophenolic acid (MPA) showed no inducible resistance in a human norovirus replicon model after long-term exposure. However, resistance to IMPDH inhibitors has been observed in other organisms, typically through amplification of the IMPDH gene or mutations within the gene itself.
Q3: How can I confirm if my virus has developed resistance to this compound?
Confirmation of resistance involves a combination of phenotypic and genotypic analyses. A phenotypic assay will demonstrate a decreased susceptibility of the virus to this compound, observable as a significant increase in the IC50 value compared to the wild-type virus. Genotypic analysis, through sequencing of the viral genome, can identify mutations that may be associated with the resistant phenotype. However, since this compound targets a host enzyme, it is also crucial to characterize the host cell line for any changes, such as amplification or mutation of the IMPDH gene.
Q4: Can I reverse the antiviral effect of this compound in my cell culture experiments?
Yes, the antiviral activity of this compound can be reversed by the addition of exogenous guanosine to the culture medium. This bypasses the IMPDH-inhibited de novo pathway by supplying the necessary precursor for GTP synthesis through the salvage pathway. This can be a useful experimental control to confirm that the observed antiviral effect is indeed due to IMPDH inhibition.
Troubleshooting Guide
This guide addresses potential issues of perceived or actual resistance to this compound in viral culture.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased or no antiviral activity of this compound. | 1. Compound Degradation: Improper storage or handling of this compound. | - Ensure the compound is stored under the recommended conditions (protect from light, store at the correct temperature).- Prepare fresh stock solutions for each experiment. |
| 2. Suboptimal Assay Conditions: Cell density, virus inoculum, or incubation times may not be optimal. | - Optimize assay parameters, including cell seeding density and virus multiplicity of infection (MOI).- Perform a time-course experiment to determine the optimal incubation period. | |
| 3. Cell Line Variability: Different cell lines can have varying levels of IMPDH expression or activity. | - Test the antiviral activity of this compound in a different, validated cell line.- Characterize the IMPDH expression levels in your cell line. | |
| Virus replicates in the presence of high concentrations of this compound (Increased IC50). | 1. Development of Viral Resistance: The virus may have acquired mutations that confer resistance. | - Perform a phenotypic resistance assay to confirm the shift in IC50.- Conduct genotypic analysis (sequencing) of the resistant viral population to identify potential mutations.- Passage the resistant virus in the absence of the drug to assess the stability of the resistant phenotype. |
| 2. Host Cell Adaptation: The host cells may have adapted to the presence of the drug. | - Analyze the host cell line for amplification or mutations in the IMPDH gene.- Perform gene expression analysis to check for upregulation of IMPDH. | |
| Inconsistent results between experiments. | 1. Experimental Variability: Inconsistent pipetting, cell passage number, or reagent quality. | - Standardize all experimental procedures.- Use cells within a consistent and low passage number range.- Ensure all reagents are of high quality and not expired. |
| 2. Mycoplasma Contamination: Contamination can affect cellular metabolism and viral replication. | - Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
1. Phenotypic Resistance Assay (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit viral replication by 50% (IC50).
-
Materials:
-
Appropriate host cell line
-
Wild-type and suspected resistant virus stocks
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for quantifying viral replication (e.g., qPCR, TCID50 assay, plaque assay)
-
-
Procedure:
-
Seed host cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the serially diluted this compound. Include a "no-drug" control.
-
Infect the cells with either the wild-type or the suspected resistant virus at a low multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for multiple rounds of viral replication.
-
After incubation, quantify the viral yield or cytopathic effect using an appropriate method.
-
Calculate the IC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
The fold-change in resistance is calculated as the IC50 of the resistant virus divided by the IC50 of the wild-type virus.
-
2. Genotypic Resistance Analysis
This protocol aims to identify mutations in the viral genome that may be associated with resistance.
-
Materials:
-
Resistant and wild-type virus populations
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
PCR amplification reagents and primers specific to the viral genome
-
DNA sequencing service or instrument
-
-
Procedure:
-
Harvest the viral supernatant from both resistant and wild-type virus cultures.
-
Extract viral nucleic acid (RNA or DNA) using a suitable kit.
-
For RNA viruses, perform reverse transcription to generate cDNA.
-
Amplify the entire viral genome or specific target regions using PCR with high-fidelity polymerase.
-
Purify the PCR products.
-
Sequence the purified DNA. Sanger sequencing is suitable for identifying dominant mutations, while next-generation sequencing (NGS) can detect minor variants within the viral population.
-
Align the sequences from the resistant virus to the wild-type reference sequence to identify mutations.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (R)-Merimepodib dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (R)-Merimepodib and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, specific, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion leads to the compound's antiviral and immunosuppressive effects.[1][3]
Q2: What are the known on-target effects and corresponding effective concentrations of this compound?
The on-target effects of this compound are primarily its antiviral and antiproliferative activities. The effective concentrations (IC50 or EC50) vary depending on the specific virus and cell line being tested. For example, it has shown potent activity against various RNA and DNA viruses. It also inhibits the proliferation of lymphocytes at concentrations around 100 nM.
Q3: What are the potential off-target effects of this compound?
Q4: How can I experimentally determine if this compound is exhibiting off-target effects in my cellular system?
To assess potential off-target effects on receptor tyrosine kinases like EGFR and ERBB2, you can perform cellular phosphorylation assays. This involves treating your cells with this compound and measuring the phosphorylation status of the receptor and its downstream signaling proteins. A decrease in phosphorylation that is independent of IMPDH inhibition would suggest an off-target effect. Detailed protocols for such assays are provided in the "Experimental Protocols" section of this guide.
Q5: What general strategies can I employ to minimize off-target effects?
To minimize off-target effects, it is crucial to perform a dose-response study to determine the lowest effective concentration for your desired on-target effect. Additionally, using highly specific assays to measure your intended outcome and comparing the effects of this compound with other known IMPDH inhibitors can help differentiate on-target from off-target activities. If off-target effects are suspected, rescue experiments, such as supplementing with guanosine to bypass IMPDH inhibition, can be performed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with IMPDH inhibition (e.g., changes in cell morphology, adhesion, or growth factor response). | Potential off-target effects on receptor tyrosine kinases like EGFR or ERBB2. | 1. Perform a dose-response curve to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for IMPDH inhibition. 2. Conduct a Western blot or ELISA to assess the phosphorylation status of EGFR, ERBB2, and their downstream effectors (e.g., Akt, ERK). 3. Use a structurally unrelated IMPDH inhibitor to see if the phenotype is replicated. If not, it is more likely an off-target effect of this compound. |
| High cytotoxicity observed at concentrations close to the effective dose. | The therapeutic window may be narrow in your specific cell line, or there could be on-target or off-target toxicity. | 1. Determine the 50% cytotoxic concentration (CC50) and compare it to the effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). 2. Perform a guanosine rescue experiment. If the cytotoxicity is rescued by guanosine, it is likely an on-target effect. If not, it may be due to off-target activity. |
| Variability in experimental results. | Inconsistent compound concentration, cell line instability, or assay variability. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Regularly check the phenotype and characteristics of your cell line. 3. Include appropriate positive and negative controls in all experiments. |
Data Presentation
Table 1: On-Target Antiviral Activity of this compound (VX-497)
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 | |
| Human Cytomegalovirus (HCMV) | 0.80 | ||
| Encephalomyocarditis virus (EMCV) | L929 | 1.0 | |
| Respiratory Syncytial Virus (RSV) | 1.14 | ||
| Herpes Simplex Virus-1 (HSV-1) | Vero | 6 - 19 | |
| Zika Virus (ZIKV) | 0.6 |
Table 2: Antiproliferative and Cytotoxic Concentrations of this compound (VX-497)
| Effect | Cell Type | Concentration | Reference |
| Inhibition of Lymphocyte Proliferation | Primary human, mouse, rat, and dog lymphocytes | ~100 nM | |
| In vivo IgM Antibody Response Inhibition (ED50) | Mice | 30-35 mg/kg |
Note: Direct experimental IC50/EC50 values for this compound against EGFR and ERBB2 are not available in the reviewed literature. The data presented here reflects its on-target activities.
Experimental Protocols
Protocol 1: Cellular Assay for Assessing Off-Target Effects on EGFR Phosphorylation
Objective: To determine if this compound inhibits EGFR activation in a cellular context.
Materials:
-
EGFR-expressing cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphatase inhibitors
-
Lysis buffer
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Plate A549 cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-EGFR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. A dose-dependent decrease in the phospho-EGFR signal in the presence of this compound would indicate an off-target effect.
Protocol 2: ERBB2 Phosphorylation Assay (ELISA-based)
Objective: To quantify the effect of this compound on ERBB2 phosphorylation.
Materials:
-
ERBB2-overexpressing cell line (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
ERBB2 ELISA kit with capture antibody and detection antibody (anti-phospho-ERBB2)
Procedure:
-
Cell Treatment: Plate SK-BR-3 cells and treat with a dose range of this compound for the desired time.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA:
-
Add cell lysates to the wells of the microplate coated with the ERBB2 capture antibody.
-
Incubate to allow the capture of total ERBB2.
-
Wash the wells and add the anti-phospho-ERBB2 detection antibody.
-
Incubate and wash again.
-
Add the substrate and measure the absorbance or fluorescence.
-
-
Data Analysis: A reduction in the signal in this compound-treated cells compared to the control would indicate inhibition of ERBB2 phosphorylation.
Mandatory Visualizations
Caption: On-Target Pathway of this compound.
Caption: Potential Off-Target EGFR/ERBB2 Signaling.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
Technical Support Center: (R)-Merimepodib and Guanosine Reversal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-Merimepodib and investigating the reversal of its antiviral effects with exogenous guanosine.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound and guanosine supplementation.
| Issue | Possible Cause | Recommended Solution |
| No observable antiviral effect of this compound. | Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit viral replication. | Titrate this compound across a range of concentrations to determine the optimal effective concentration (EC50) for your specific virus and cell line. For example, the EC50 for Zika virus RNA replication has been reported as 0.6 μM.[1][2] |
| Drug Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. It is a potent, specific, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3] | |
| High Basal Guanosine Levels: The cell culture medium may contain high levels of guanosine or its precursors, counteracting the effect of the IMPDH inhibitor. | Use a defined medium with known concentrations of nucleosides. If possible, reduce the concentration of guanosine in the medium. | |
| Incomplete reversal of antiviral effect with guanosine. | Insufficient Guanosine Concentration: The concentration of exogenous guanosine may not be sufficient to overcome the IMPDH inhibition by this compound. | Titrate the concentration of guanosine. A concentration of 100 μM has been shown to be effective in reversing the antiviral effect against Zika virus.[2] A serial dilution of guanosine from 100 μM to 25μM has been used in studies with Foot-and-Mouth Disease Virus (FMDV).[4] |
| Toxicity of High Guanosine Concentrations: Very high concentrations of guanosine can be cytotoxic or may have antiviral effects themselves. | Determine the optimal, non-toxic concentration of guanosine for your cell line through a cytotoxicity assay before the reversal experiment. | |
| Alternative Antiviral Mechanisms: While the primary mechanism is IMPDH inhibition, this compound might have secondary effects at high concentrations. | Focus on concentrations around the EC50 of the drug to ensure the observed effect is primarily due to IMPDH inhibition. | |
| High cytotoxicity observed with this compound treatment. | Concentration Too High: The concentration of this compound used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., CC50 determination) for this compound on your cell line to identify a non-toxic working concentration. For instance, the 50% cytotoxic concentration (CC50) against two FMDV strains was found to be 47.74 μM. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. | Consider using a different, less sensitive cell line if the therapeutic window (difference between EC50 and CC50) is too narrow. | |
| Variability in experimental results. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize all cell culture procedures. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Inaccurate Reagent Concentrations: Errors in the preparation of this compound or guanosine stock solutions. | Verify the calculations and accurately prepare all stock solutions. Use freshly prepared solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a noncompetitive inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo synthesis pathway of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a necessary building block for DNA and RNA synthesis. This depletion inhibits the replication of a wide range of DNA and RNA viruses.
Q2: Why is exogenous guanosine used in experiments with this compound?
A2: Adding exogenous guanosine serves as a crucial experimental control to confirm that the antiviral activity of this compound is indeed due to the inhibition of IMPDH and the subsequent depletion of the guanosine nucleotide pool. If the antiviral effect is reversed upon the addition of guanosine, it strongly supports the proposed mechanism of action.
Q3: What is a typical concentration of guanosine used for the reversal experiment?
A3: A commonly used concentration of guanosine for reversal experiments is 100 μM. However, the optimal concentration can vary depending on the cell line and the concentration of this compound used. It is advisable to perform a dose-response experiment to determine the most effective and non-toxic concentration of guanosine for your specific experimental setup.
Q4: Can this compound be used in combination with other antiviral drugs?
A4: Yes, studies have shown that this compound can be used in combination with other antivirals, such as ribavirin and T-705 (favipiravir), to enhance the suppression of virus production.
Q5: What are some of the viruses that this compound has shown activity against?
A5: this compound has demonstrated antiviral activity against a broad spectrum of viruses, including Zika virus, Ebola virus, Lassa virus, Chikungunya virus, Junin virus, SARS-CoV-2, and Foot-and-Mouth Disease Virus (FMDV).
Quantitative Data Summary
The following table summarizes the reported potency of this compound against various viruses.
| Virus | Metric | Value (μM) | Cell Line | Reference |
| Zika Virus (ZIKV) | EC50 | 0.6 | - | |
| Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IC50 | 7.859 | - | |
| Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IC50 | 2.876 | - | |
| Various Viruses (HSV-1, parainfluenza-3, BVDV, VEEV, dengue) | IC50 | 6 to 19 | - |
Experimental Protocols
Protocol 1: Guanosine Reversal Assay
This protocol is designed to confirm that the antiviral activity of this compound is due to the inhibition of IMPDH.
Materials:
-
Cells permissive to the virus of interest
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Guanosine stock solution (in sterile water or PBS)
-
Cell culture medium
-
Assay for quantifying viral replication (e.g., plaque assay, qPCR, or TCID50)
-
Cytotoxicity assay (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug and Guanosine Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of this compound at a fixed concentration (e.g., 2x the EC50) in medium.
-
Prepare a solution of this compound (at the same fixed concentration) supplemented with a range of guanosine concentrations (e.g., 25, 50, 100 μM).
-
Include control wells with medium only, medium with DMSO (vehicle control), and medium with guanosine only.
-
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment Application: After the virus adsorption period, remove the inoculum and add the prepared drug and guanosine-containing media to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable assay.
-
Data Analysis: Compare the level of viral replication in the presence of this compound alone to the levels in the presence of this compound plus guanosine. A significant increase in viral replication in the co-treated wells indicates a reversal of the antiviral effect.
Visualizations
Caption: Mechanism of action of this compound and its reversal by exogenous guanosine.
Caption: Experimental workflow for a guanosine reversal assay.
References
Navigating Batch-to-Batch Variability in (R)-Merimepodib Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges and sources of batch-to-batch variability encountered during the synthesis of (R)-Merimepodib. Our aim is to equip researchers with the knowledge to ensure consistent, high-quality production of this important inosine monophosphate dehydrogenase (IMPDH) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the stage of the process.
Synthesis & Reaction Workflows
Question: We are observing significant variability in the yield and purity of our crude this compound product between batches. What are the likely causes and how can we troubleshoot this?
Answer:
Batch-to-batch variability in the synthesis of this compound can stem from several critical factors throughout the five-step process. Here’s a breakdown of potential issues and corresponding troubleshooting strategies:
Potential Causes & Troubleshooting Strategies:
| Parameter | Potential Issue | Troubleshooting Action |
| Raw Material Quality | Inconsistent purity, particle size, or moisture content of starting materials and reagents.[1][2][3][4][5] | Implement rigorous incoming raw material testing for identity, purity (e.g., by HPLC, NMR), and physical properties. Qualify and maintain consistent suppliers. |
| Reaction Conditions | Deviations in temperature, reaction time, or agitation speed. | Strictly control and monitor all reaction parameters. Utilize automated reactor systems for precise control. Perform calibration and validation of all monitoring equipment. |
| Urea Formation Step | Inefficient or side reactions during the formation of the urea linkage. | Ensure precise stoichiometric control of reactants. Monitor the reaction closely by in-process controls (IPCs) like TLC or HPLC to determine optimal reaction completion. Investigate alternative coupling reagents if necessary. |
| Chiral Resolution | Incomplete separation of the (R) and (S) enantiomers. | Optimize the chiral resolution step, whether it's through diastereomeric salt formation or chiral chromatography. Ensure the chiral resolving agent is of high purity. |
| Work-up & Isolation | Inconsistent pH adjustment, extraction efficiency, or crystallization conditions. | Standardize all work-up procedures. Precisely control pH, solvent volumes, and temperature during extraction and crystallization. |
Experimental Protocol: In-Process Control (IPC) by HPLC for Urea Formation
-
Objective: To monitor the consumption of starting materials and the formation of the urea-linked intermediate.
-
Methodology:
-
Prepare a standard solution of the starting amine and the isocyanate precursor of known concentrations.
-
During the reaction, withdraw aliquots at regular intervals (e.g., every 30 minutes).
-
Quench the reaction in the aliquot immediately (e.g., by dilution in a suitable solvent).
-
Analyze the aliquot by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Compare the peak areas of the starting materials and the product to the initial concentrations to determine the reaction progress.
-
Product Purity & Analysis
Question: Our final this compound product shows inconsistent chiral purity between batches. How can we improve this?
Answer:
Achieving high and consistent enantiomeric excess (%ee) is critical for chiral drugs like this compound. Here are common causes for variability in chiral purity and how to address them:
Potential Causes & Troubleshooting Strategies for Chiral Purity:
| Parameter | Potential Issue | Troubleshooting Action |
| Chiral Resolution Step | Inefficient separation of enantiomers. | Re-evaluate and optimize the chiral resolution method. This may involve screening different chiral resolving agents, solvents, or temperatures for diastereomeric salt crystallization, or optimizing the chiral HPLC method (column, mobile phase, temperature). |
| Racemization | Partial racemization of the desired (R)-enantiomer during downstream processing. | Investigate the stability of this compound under all subsequent reaction, work-up, and purification conditions. Avoid harsh acidic or basic conditions and elevated temperatures if they are found to cause racemization. |
| Analytical Method | Inaccurate or non-validated analytical method for determining enantiomeric purity. | Develop and validate a robust chiral HPLC method. Use a suitable chiral stationary phase (CSP) column and optimize the mobile phase to achieve baseline separation of the enantiomers. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis
-
Objective: To determine the enantiomeric excess (%ee) of this compound.
-
Methodology:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where Merimepodib has strong absorbance (e.g., 254 nm).
-
Quantification: Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess is calculated as: %ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Merimepodib?
A1: Merimepodib is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting this enzyme, Merimepodib depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting its antiviral and immunosuppressive effects.
Q2: What are the critical process parameters to monitor during the synthesis of this compound?
A2: Based on the known five-step manufacturing process, the following are critical parameters:
-
Phosgene Handling and Reaction: Due to the high toxicity of phosgene, strict safety protocols and precise stoichiometric control are paramount.
-
Schotten-Baumann Reaction Conditions: The pH of this reaction is critical to avoid the formation of impurities. A low pH procedure has been shown to be effective.
-
Temperature Control: Maintaining the specified temperature at each reaction step is crucial for controlling reaction rates and minimizing side product formation.
-
Crystallization and Purification: The temperature, solvent system, and cooling rate during crystallization will significantly impact the purity and crystal form of the final product.
Q3: What are common impurities that can arise during the synthesis of this compound?
A3: Potential impurities can include:
-
The (S)-enantiomer: The undesired enantiomer is the most critical impurity to control.
-
Unreacted starting materials and intermediates.
-
Side products from the urea formation step: Symmetrical ureas can form if the reaction is not properly controlled.
-
Degradation products: These can form if the molecule is exposed to harsh conditions during synthesis or storage.
-
Impurities from raw materials: Impurities present in the starting materials can be carried through the synthesis.
Q4: How does raw material variability impact the final product?
A4: Variability in raw materials can have a significant impact on the consistency of the final product. For example:
-
Purity of Starting Materials: Impurities in starting materials can lead to the formation of byproducts, reducing the overall yield and purity of this compound.
-
Physical Properties: Differences in particle size or crystal form of solid reagents can affect their dissolution rate and reactivity, leading to inconsistent reaction profiles.
-
Moisture Content: Water content in solvents and reagents can interfere with moisture-sensitive reactions.
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the signaling pathway of Merimepodib's target and a general workflow for troubleshooting batch-to-batch variability.
References
How to control for (R)-Merimepodib degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the degradation of (R)-Merimepodib in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VX-497) is a potent, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[3][4] By inhibiting IMPDH, this compound depletes intracellular guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This leads to its antiviral and immunosuppressive effects.
Q2: What are the optimal storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions depending on its form (powder or in solvent). Repeated freeze-thaw cycles should be avoided.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as DMSO and DMF. For aqueous solutions, it has limited solubility. For in vivo studies, specific formulations are required. It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing carbamate, urea, and oxazole moieties, potential degradation pathways include:
-
Hydrolysis: The carbamate and urea linkages are susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and the oxazole ring may be susceptible to oxidation.
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light and may degrade upon exposure to UV or even ambient light over extended periods.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method like HPLC to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical instability, such as oxidation or hydrolysis. | 1. Consult Compound Datasheet: Review the manufacturer's information for notes on solubility and stability. 2. Prepare Fresh Solutions: Discard the altered solution and prepare a new one using high-purity, anhydrous solvents. 3. Filter-sterilize: If using in cell culture, filter-sterilize the solution after preparation to remove any micro-precipitates. |
| Loss of activity in long-term cell culture experiments | Degradation of the compound in the aqueous and warm environment of the cell culture incubator. | 1. Replenish Compound Regularly: Change the media and re-add fresh this compound at regular intervals (e.g., every 24-48 hours) depending on the experiment's duration. 2. Run a Stability Control: Incubate the compound in your cell culture media without cells for the duration of the experiment and then test its activity to assess its stability under those specific conditions. |
| Batch-to-batch variability in experimental outcomes | Inconsistent quality or degradation of different batches of the compound. | 1. Quality Control of New Batches: Perform analytical validation (e.g., purity, identity via HPLC or LC-MS) on each new batch of the compound before use. 2. Standardize Solution Preparation: Ensure that the same protocol for preparing and storing solutions is used for every batch. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | ≥ 4 years | |
| In Solvent | -80°C | 1 year | |
| In Solvent | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 31 mg/mL | |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline to assess the stability of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade water, HCl, NaOH, hydrogen peroxide (H2O2), HPLC system with a C18 column, appropriate mobile phases.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder of this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a validated HPLC method to determine the percentage of degradation and identify any degradation products.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a forced degradation study.
References
Mitigating the cytotoxic effects of (R)-Merimepodib at high concentrations
Technical Support Center: (R)-Merimepodib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A1: this compound is a potent, noncompetitive inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine nucleotides.[3][4][5] By inhibiting IMPDH, Merimepodib causes a significant reduction in the intracellular pool of guanosine triphosphate (GTP). At high concentrations, this severe depletion of GTP disrupts essential cellular processes that are dependent on guanine nucleotides, such as DNA and RNA synthesis, signal transduction, and energy metabolism, leading to cytotoxicity.
Q2: Why is the depletion of guanine nucleotides toxic to cells?
A2: Guanine nucleotides are fundamental to cellular function. Their depletion inhibits DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells. This can lead to cell cycle arrest, typically in the G1 phase. Furthermore, GTP is a critical energy source for protein synthesis and a key component in signal transduction pathways regulated by G-proteins. Severe and prolonged depletion can also disrupt nucleolar organization, inhibit the synthesis of ribosomal RNA, and ultimately trigger apoptosis (programmed cell death).
Q3: What are the common signs of cytotoxicity to monitor in cell cultures?
A3: When treating cell cultures with high concentrations of this compound, researchers should monitor for:
-
Reduced Cell Proliferation: A significant decrease in the rate of cell division, often observed as lower cell counts or reduced confluence compared to controls. This is a cytostatic effect that can precede cytotoxicity.
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. Observation of cellular debris in the media is also common.
-
Decreased Viability: Assays such as Trypan Blue exclusion, MTT, or MTS will show a dose-dependent decrease in the percentage of viable cells.
-
Induction of Apoptosis: Increased staining with apoptosis markers like Annexin V can be detected via flow cytometry.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: Yes, the cytotoxic and antiproliferative effects of this compound are reversible. This can be achieved by supplementing the culture medium with an exogenous source of guanine, such as guanosine. Guanosine can be utilized by the cellular salvage pathway to generate guanine nucleotides, thereby bypassing the block in the de novo synthesis pathway caused by the IMPDH inhibitor. This rescue effect confirms that the primary mechanism of cytotoxicity is indeed guanine nucleotide depletion.
Troubleshooting Guides
Problem: Significant, unintended cell death is observed in my experiment after treatment with this compound.
-
Potential Cause: The concentration of this compound is too high for the specific cell line being used, leading to excessive GTP depletion. Different cell lines exhibit varying sensitivities to IMPDH inhibitors.
-
Troubleshooting Steps:
-
Confirm the On-Target Effect: Perform a "guanosine rescue" experiment. Co-incubate the cells with the high concentration of this compound and a range of guanosine concentrations (e.g., 25-100 µM). If the cytotoxicity is mitigated by guanosine, it confirms the effect is due to IMPDH inhibition.
-
Optimize Drug Concentration: Conduct a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. This will help you select a concentration that achieves the desired experimental effect (e.g., antiviral activity) while minimizing host cell toxicity.
-
Adjust Treatment Duration: High concentrations may be tolerated for shorter periods. Perform a time-course experiment to find the optimal exposure time before significant cytotoxicity occurs. The antiproliferative effects of Merimepodib can be reversed within 48 hours of its removal.
-
Problem: My experimental results with this compound are inconsistent.
-
Potential Cause 1: Instability or improper storage of stock solutions.
-
Troubleshooting Steps:
-
This compound is typically dissolved in DMSO to create a concentrated stock solution. Ensure the DMSO is anhydrous, as moisture can reduce solubility.
-
Prepare fresh aliquots from the main stock solution for each experiment to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
-
Potential Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers and seeding densities between experiments.
-
Verify the health of the cell culture before starting any treatment. Cells that are overly confluent or stressed may respond differently to the drug.
-
Confirm that all media and supplements (e.g., FBS) are from the same lot to minimize variability.
-
Quantitative Data Summary
Table 1: Cytotoxicity (CC50) and Inhibitory Concentration (IC50) of Merimepodib in a Cell-Based Assay
| Cell Line / Virus | Parameter | Concentration (µM) | Notes |
| IBRS-2 Cells | CC50 | 47.74 | Cytotoxicity concentration in a pig kidney cell line. |
| FMDV (O/MYA98/BY/2010) | IC50 | 7.859 | 50% inhibitory concentration against Foot and Mouth Disease Virus. |
| FMDV (A/GD/MM/CHA/2013) | IC50 | 2.876 | 50% inhibitory concentration against a different strain of FMDV. |
| HepG2.2.15 Cells | CC50 | 5.2 | Cytotoxicity concentration in a human liver cancer cell line. |
| Hepatitis B Virus | IC50 | 0.380 | 50% inhibitory concentration against Hepatitis B Virus in HepG2.2.15 cells. |
Table 2: Recommended Concentrations for Guanosine Rescue Experiments
| Reagent | Recommended Concentration Range | Purpose |
| Guanosine | 25 µM - 100 µM | To reverse the cytotoxic or antiviral effects of IMPDH inhibitors by repleting the guanine nucleotide pool. |
Experimental Protocols
Protocol 1: Guanosine Rescue for Mitigating Cytotoxicity
This protocol determines if the observed cytotoxicity of this compound is due to its on-target inhibition of IMPDH.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 2X stock solution of this compound in culture medium at a concentration known to be cytotoxic.
-
Prepare a series of 4X stock solutions of guanosine in culture medium (e.g., 400 µM, 200 µM, 100 µM).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 50 µL of the appropriate 4X guanosine solution to the wells.
-
Immediately add 50 µL of the 2X this compound solution to the wells containing guanosine.
-
Controls: Include wells with this compound alone, guanosine alone, and vehicle (e.g., DMSO) alone.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, measure cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A dose-dependent increase in viability in the presence of guanosine indicates a successful rescue from IMPDH inhibition-mediated cytotoxicity.
Visualizations
Caption: IMPDH inhibition by this compound and the Guanosine rescue pathway.
Caption: Experimental workflow for a Guanosine rescue and cell viability assay.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GUANINE NUCLEOTIDE DEPLETION INHIBITS PRE-RIBOSOMAL RNA SYNTHESIS AND CAUSES NUCLEOLAR DISRUPTION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Combination Therapy of (R)-Merimepodib and Remdesivir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the combination therapy of (R)-Merimepodib (MMPD) and remdesivir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments involving the combination of this compound and remdesivir.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in antiviral activity between experiments. | 1. Inconsistent cell health or passage number. 2. Variability in virus titer. 3. Degradation of drug stocks. | 1. Use cells within a consistent and low passage number range. Ensure cell monolayers are confluent and healthy at the time of infection. 2. Aliquot and titer virus stocks carefully. Use a consistent multiplicity of infection (MOI) for all experiments. 3. Prepare fresh drug dilutions for each experiment from frozen stock solutions. Avoid repeated freeze-thaw cycles. |
| Apparent antagonism or lack of synergy. | 1. Suboptimal drug concentrations. 2. Issues with the assay format. 3. Drug-drug interaction affecting solubility or stability. | 1. Perform a thorough dose-response matrix (checkerboard assay) to identify the optimal concentrations for synergy. 2. Ensure the assay endpoint is appropriate for the mechanism of action of both drugs. For example, with remdesivir's delayed chain termination, an endpoint that measures viral RNA replication may be more sensitive than a late-stage CPE assay. 3. Visually inspect drug combination dilutions for any signs of precipitation. |
| Unexpected cytotoxicity at therapeutic concentrations. | 1. Off-target effects of the drug combination. 2. Cell line sensitivity. 3. Impurities in the drug compounds. | 1. Perform cytotoxicity assays (e.g., MTT or CellTiter-Glo) with the drug combination in uninfected cells to determine the 50% cytotoxic concentration (CC50). 2. Test the combination in multiple relevant cell lines to ensure the effect is not cell-type specific. 3. Use high-purity, research-grade compounds. |
| Merimepodib shows reduced or no activity. | 1. Depletion of intracellular guanosine triphosphate (GTP) is being rescued. 2. Insufficient pre-incubation time. | 1. Ensure the cell culture medium is not supplemented with high levels of guanosine. To confirm the mechanism of action, perform a guanosine rescue experiment by adding exogenous guanosine, which should reverse the antiviral effect of Merimepodib. 2. As an IMPDH inhibitor, Merimepodib's effect is dependent on depleting the intracellular GTP pool. Pre-incubating the cells with Merimepodib for a period (e.g., 4 to 24 hours) before viral infection can enhance its antiviral activity.[1] |
| Remdesivir shows lower than expected potency. | 1. Inefficient conversion to the active triphosphate form. 2. High intracellular ATP levels. 3. Use of a virus with reduced susceptibility. | 1. The cell line used must be capable of metabolizing the remdesivir prodrug to its active form. 2. Remdesivir's active metabolite competes with ATP for incorporation by the viral RdRp. High levels of intracellular ATP can reduce its efficacy. 3. Sequence the viral genome to check for mutations in the RNA-dependent RNA polymerase (RdRp) that may confer resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and remdesivir?
A1: The combination of this compound and remdesivir targets two distinct and essential steps in the viral replication cycle. This compound is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[2][3] This leads to a depletion of the intracellular pool of guanosine triphosphate (GTP), a necessary building block for viral RNA synthesis.[1] Remdesivir is a nucleoside analog that, after being metabolized into its active triphosphate form, acts as a delayed chain terminator of the viral RNA-dependent RNA polymerase (RdRp).[4] By simultaneously reducing the available nucleotides for RNA synthesis and directly inhibiting the polymerase, this combination can have a synergistic antiviral effect.
Q2: What is the evidence for the synergistic activity of this combination?
A2: In vitro studies, particularly against SARS-CoV-2, have demonstrated that the combination of this compound and remdesivir can reduce viral replication to undetectable levels. This synergistic effect has been observed even at low concentrations of both drugs. For instance, one study reported that pre-treatment of Vero cells with both drugs in combination reduced the infectious titer of SARS-CoV-2 to below the detectable limit of a TCID50 assay, with significant reductions in viral production at concentrations as low as 0.31 µM for each agent.
Q3: What were the outcomes of the clinical trials for this combination?
A3: A Phase 2 clinical trial was initiated to evaluate the safety and efficacy of this compound in combination with remdesivir in adult patients with advanced COVID-19. However, the trial was terminated because it was deemed unlikely to meet its primary safety endpoints.
Q4: How can I assess the synergy between this compound and remdesivir in my experiments?
A4: The checkerboard assay is the standard method for assessing drug synergy in vitro. This involves testing a matrix of different concentrations of both drugs, alone and in combination, and measuring the resulting antiviral activity. The data can then be analyzed using models such as the Bliss independence or Loewe additivity to calculate a synergy score.
Q5: Are there any specific considerations for the timing of drug addition in these experiments?
A5: Yes, for this compound, pre-treatment of the cells for a period before viral infection (e.g., 4-24 hours) is often recommended to allow for the depletion of the intracellular GTP pool, which can enhance its antiviral effect.
Data Presentation
In Vitro Efficacy of Merimepodib and Remdesivir Against SARS-CoV-2
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| This compound | Vero | Viral Titer Reduction | Significant reduction at 3.3 µM | |
| Remdesivir | Vero E6 | CPE | IC50: 2.17 µM (2019-nCoV) | |
| Remdesivir | Vero E6 | CPE | IC50: 5.08 µM (Alpha variant) | |
| Remdesivir | Vero E6 | CPE | IC50: 5.82 µM (Beta variant) | |
| Remdesivir | Vero E6 | CPE | IC50: 9.8 µM (Gamma variant) | |
| Remdesivir | Vero E6 | CPE | IC50: 9.8 µM (Delta variant) | |
| Remdesivir | Vero E6 | CPE | IC50: 9.1 µM (Omicron variant) |
Synergistic Activity of Merimepodib and Remdesivir Against SARS-CoV-2
| Concentration of Merimepodib | Concentration of Remdesivir | Observed Effect | Cell Line | Reference |
| 1.25 µM | 2.5 µM | Reduction of infectious titer to below detectable limits | Vero | |
| 0.31 µM | 0.31 µM | Significant reduction in viral production | Vero | |
| 2.5 µM | 2.5 µM | More effective reduction in infectious titer than either drug alone | Vero |
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is a generalized procedure for determining the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to achieve a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of the antiviral drug in a serum-free cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Incubation: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even distribution.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., 2X MEM containing 2% agarose or methylcellulose) to each well. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days, depending on the virus).
-
Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Checkerboard Assay for Synergy Testing
This protocol outlines the setup for a checkerboard assay to evaluate the synergistic effects of two antiviral drugs.
-
Plate Setup: Use a 96-well plate. Serially dilute Drug A horizontally across the columns and Drug B vertically down the rows. The top row and leftmost column will contain the drugs alone, and the remaining wells will contain combinations of both drugs at different concentrations. Include cell-only (no drug, no virus), virus-only (no drug), and drug-only (no virus) controls.
-
Cell Seeding: Seed the 96-well plate with host cells to form a confluent monolayer.
-
Drug Addition: Add the prepared drug dilutions to the corresponding wells. For this compound, consider a pre-incubation period of 4-24 hours before adding the virus.
-
Infection: Infect the plate with the virus at a predetermined MOI.
-
Incubation: Incubate the plate for a period appropriate for the virus and assay endpoint (e.g., 48-72 hours).
-
Endpoint Measurement: Measure the antiviral effect using a suitable assay, such as a cytopathic effect (CPE) inhibition assay (e.g., using crystal violet staining) or a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of inhibition for each well compared to the virus control. Use a synergy analysis software (e.g., SynergyFinder, MacSynergy) to calculate synergy scores based on models like Bliss independence or Loewe additivity.
Visualizations
Caption: Workflow for assessing the synergy of Merimepodib and remdesivir.
Caption: Dual inhibition of viral replication by Merimepodib and remdesivir.
References
- 1. researchgate.net [researchgate.net]
- 2. The IMPDH inhibitor merimepodib provided in... | F1000Research [f1000research.com]
- 3. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in (R)-Merimepodib antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Merimepodib in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and reversible, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides.[4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for the synthesis of viral DNA and RNA, thereby inhibiting viral replication.[1]
Q2: Against which viruses has this compound shown activity?
This compound has demonstrated broad-spectrum antiviral activity against a variety of RNA and DNA viruses. These include, but are not limited to, Hepatitis C virus (HCV), SARS-CoV-2, Zika virus (ZIKV), Ebola virus, Lassa virus, Chikungunya virus, Junin virus, Foot and Mouth Disease Virus (FMDV), and Mpox virus.
Q3: How can I confirm that the observed antiviral activity is due to IMPDH inhibition?
The antiviral effect of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium. This is because guanosine can be utilized by the salvage pathway to produce GTP, thus bypassing the block in the de novo synthesis pathway caused by Merimepodib. A successful reversal experiment strongly indicates that the observed antiviral activity is due to the inhibition of IMPDH.
Troubleshooting Guide
Issue 1: No or lower than expected antiviral activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your working stock and final assay concentrations. Ensure proper dissolution of the compound. This compound is soluble in DMSO. |
| Cell Type Specificity | The antiviral activity of Merimepodib can be cell-line dependent. Ensure the chosen cell line is appropriate for both the virus and the compound. |
| High Guanosine Levels in Media | Some cell culture media may contain levels of guanosine that can counteract the effect of the inhibitor. Try using a medium with lower guanosine levels or perform a guanosine reversal control experiment. |
| Viral Strain Resistance | While less common for host-targeting antivirals, consider the possibility of viral strain differences in susceptibility. |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C or -80°C to prevent degradation. |
Issue 2: High cytotoxicity observed in the assay.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line. Use concentrations well below the CC50 for antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). |
| Extended Incubation Time | Prolonged exposure to any compound can lead to cytotoxicity. Optimize the incubation time for your assay. Consider performing a time-course cytotoxicity experiment. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to IMPDH inhibition. If possible, test the compound in a different recommended cell line. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells with a consistent and low passage number, as cell characteristics can change over time in culture. |
| Inconsistent Viral Titer | Ensure the viral stock has a consistent and accurately determined titer (e.g., PFU/mL or TCID50/mL) for each experiment. |
| Variability in Assay Protocol | Adhere strictly to the established experimental protocol, including incubation times, temperatures, and reagent concentrations. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of the compound, virus, and reagents. |
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) of this compound against various viruses.
Table 1: Antiviral Activity of this compound (IC50)
| Virus | Cell Line | IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | 0.6 | |
| FMDV (O/MYA98/BY/2010) | IBRS-2 | 7.859 | |
| FMDV (A/GD/MM/CHA/2013) | IBRS-2 | 2.876 | |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | CC50 (µM) | Reference |
| IBRS-2 | 47.74 | |
| HepG2 2.2.15 | 5.2 |
Experimental Protocols
1. Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
-
Cell Seeding: Seed a 12- or 24-well plate with a suitable cell line to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percent inhibition of plaque formation at each compound concentration compared to the vehicle control to determine the IC50 value.
2. Cytotoxicity Assay
This assay measures the toxicity of the compound to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells at each compound concentration relative to the vehicle control to determine the CC50 value.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound and guanosine rescue pathway.
General Antiviral Assay Workflow
Caption: A typical workflow for an in vitro antiviral assay.
References
Refinement of (R)-Merimepodib treatment protocols for enhanced efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Merimepodib in their experiments. The information is tailored for researchers, scientists, and drug development professionals to enhance the efficacy of their treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. This depletion has an antiproliferative effect on rapidly dividing cells, such as lymphocytes, and inhibits the replication of a broad range of RNA and DNA viruses that are dependent on host cell nucleotide pools.
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, stock solutions are typically prepared in DMSO. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility. For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year, but it is advisable to aliquot to avoid repeated freeze-thaw cycles. For in vivo studies, it is recommended to prepare fresh solutions daily.
Q3: Against which viruses has this compound shown activity?
A3: this compound has demonstrated broad-spectrum antiviral activity. It has been shown to be effective against a variety of RNA and DNA viruses, including, but not limited to, Hepatitis C Virus (HCV), Zika Virus (ZIKV), Ebola virus, Lassa virus, Chikungunya virus, Junin virus, SARS-CoV-2, and Foot and Mouth Disease Virus (FMDV).
Q4: How can I confirm that the observed antiviral effect is due to IMPDH inhibition?
A4: A guanosine reversal experiment is the standard method to confirm that the antiviral activity of this compound is due to its intended mechanism of IMPDH inhibition. The inhibitory effect of this compound on viral replication can be reversed by the addition of exogenous guanosine to the cell culture medium. This is because guanosine can replenish the depleted GTP pools through the salvage pathway, bypassing the de novo synthesis pathway blocked by this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antiviral activity observed | Guanosine interference: Standard cell culture media supplemented with serum can contain levels of guanosine that may counteract the effect of this compound. | Use dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous nucleosides. Alternatively, perform a dose-response experiment with varying concentrations of guanosine to determine the level of interference. |
| Drug instability: this compound solution may have degraded. | Prepare fresh stock solutions in anhydrous DMSO. For working solutions in aqueous media, prepare them fresh for each experiment as their stability over time in culture media may be limited. | |
| Incorrect drug concentration: The concentration of this compound may be too low for the specific virus or cell line being used. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your experimental system. Refer to the literature for effective concentrations against similar viruses. | |
| Cell line insensitivity: The cell line used may have a highly active salvage pathway for guanine nucleotide synthesis, making it less susceptible to IMPDH inhibition. | Consider using a different cell line known to be sensitive to IMPDH inhibitors. | |
| High cytotoxicity observed | Drug concentration too high: The concentration of this compound is exceeding the cytotoxic concentration (CC50) for the cell line. | Determine the CC50 for your specific cell line using a cytotoxicity assay (e.g., MTS or MTT assay). Ensure that the concentrations used for antiviral assays are well below the CC50 value. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. | Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%). | |
| Inconsistent results between experiments | Variability in cell health and confluency: Differences in cell density and health can affect viral replication and drug efficacy. | Standardize cell seeding density and ensure monolayers are healthy and at a consistent confluency (e.g., 90-100%) at the time of infection and treatment. |
| Inconsistent experimental technique: Variations in pipetting, incubation times, or virus inoculation can lead to variability. | Maintain consistent and precise experimental procedures. Use positive and negative controls in every experiment to monitor consistency. | |
| Plaque formation is unclear or absent in plaque assay | Virus does not form clear plaques: Some viruses do not cause significant cytopathic effect (CPE) or form distinct plaques. | Consider using a focus-forming assay (FFA) where infected cells are detected using a virus-specific antibody. |
| Suboptimal overlay medium: The overlay medium may be too dense, inhibiting plaque formation, or too liquid, allowing for diffuse viral spread. | Optimize the concentration of the gelling agent (e.g., agarose, methylcellulose) in the overlay. Ensure the overlay is applied at the correct temperature to avoid cell damage. | |
| Incorrect incubation time: The incubation period may be too short for visible plaques to develop. | Optimize the incubation time based on the replication kinetics of your virus. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Various Viruses
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| Zika Virus (ZIKV) | Huh7 | 0.6 | >10 | |
| Foot and Mouth Disease Virus (O/MYA98/BY/2010) | IBRS-2 | 7.859 | 47.74 | |
| Foot and Mouth Disease Virus (A/GD/MM/CHA/2013) | IBRS-2 | 2.876 | 47.74 | |
| SARS-CoV-2 | Vero | ~3.3 | Not specified |
Experimental Protocols
General Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer (90-100%) on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing 1% methylcellulose or 0.5% agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to form visible plaques (typically 2-10 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50) using a dose-response curve.
Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Drug Treatment: The following day, add serial dilutions of this compound to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Guanosine Reversal Assay
-
Experimental Setup: Follow the protocol for the antiviral activity assay.
-
Treatment Groups: Include the following treatment groups:
-
Virus + this compound (at a concentration known to be inhibitory, e.g., 5x IC50).
-
Virus + this compound + varying concentrations of guanosine (e.g., 10 µM, 50 µM, 100 µM).
-
Virus + guanosine alone.
-
Untreated virus control.
-
-
Analysis: Determine the viral titer or plaque number for each condition. A dose-dependent increase in viral replication in the presence of guanosine and this compound, compared to this compound alone, confirms that the antiviral activity is due to IMPDH inhibition.
Mandatory Visualizations
Caption: Mechanism of action of this compound and the guanosine rescue pathway.
Caption: Experimental workflow for a plaque reduction assay.
Caption: Troubleshooting logic for lack of antiviral effect.
Validation & Comparative
A Comparative Analysis of Antiviral Efficacy: (R)-Merimepodib Versus Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for effective broad-spectrum antiviral agents, both (R)-Merimepodib (also known as Merimepodib or MMPD) and ribavirin have emerged as significant molecules of interest. Both compounds share a common mechanism of action by inhibiting the host enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides required for viral replication.[1][2] However, their antiviral profiles and additional mechanisms of action diverge, warranting a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison of their antiviral efficacy, supported by available experimental data, to inform future research and development efforts.
Mechanism of Action
Both this compound and ribavirin exert their primary antiviral effect through the inhibition of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[1][3] This depletion hampers the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[1]
This compound is a potent, non-competitive inhibitor of IMPDH. Its mechanism is primarily focused on the depletion of guanine nucleotides.
Ribavirin , a synthetic guanosine analog, also inhibits IMPDH. However, it possesses a multifaceted mechanism of action that extends beyond IMPDH inhibition. These additional mechanisms include:
-
Direct inhibition of viral RNA polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.
-
Lethal mutagenesis: Incorporation of ribavirin triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" and the production of non-viable viral particles.
-
Interference with viral mRNA capping.
-
Immunomodulatory effects.
Signaling Pathway: IMPDH Inhibition
The following diagram illustrates the central mechanism of action shared by this compound and ribavirin.
Caption: IMPDH inhibition by this compound and ribavirin disrupts viral replication.
Comparative Antiviral Efficacy: In Vitro Data
Direct head-to-head comparisons of this compound and ribavirin across a wide range of viruses under standardized conditions are limited. The following tables summarize available data from various studies. It is important to note that EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary significantly based on the cell line, viral strain, and experimental protocol used.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Zika Virus (ZIKV) | Huh7 | 0.6 | >10 | >16.7 | |
| Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | 6.07 | |
| Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | 16.6 | |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 | 5.2 | 13.7 | |
| Multiple DNA and RNA viruses | Various | 0.006 - 19 | - | - |
Table 2: Antiviral Activity of Ribavirin Against Various Viruses
| Virus | Cell Line | EC50 (µg/mL) | EC50 (µM) | CC50 (µg/mL) | CC50 (µM) | SI | Reference(s) |
| Influenza A and B viruses | MDCK | 0.6 - 5.5 | 2.46 - 22.5 | 560 | 2292 | 41.7 - 931.7 | |
| SARS-CoV | Caco2 | 2.2 - 9.4 | 9.0 - 38.5 | - | - | - | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | 15.1 - 35.7 | >31.3 | >128 | >3.6 - 8.6 | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | ~9.8 | ~40 | ~18.3 | ~75 | ~1.88 |
Note: µg/mL to µM conversion for ribavirin is based on a molecular weight of 244.2 g/mol .
One study directly compared the potency of Merimepodib (VX-497) to ribavirin against a panel of DNA and RNA viruses, concluding that VX-497 was 17- to 186-fold more potent than ribavirin against viruses such as Hepatitis B Virus (HBV), Human Cytomegalovirus (HCMV), Respiratory Syncytial Virus (RSV), Herpes Simplex Virus type 1 (HSV-1), and Parainfluenza-3 virus.
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays used to determine the efficacy of compounds like this compound and ribavirin.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Workflow:
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Huh7) in 96-well microtiter plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and ribavirin in cell culture medium.
-
Treatment: Remove the growth medium from the cell plates and add the diluted compounds. Include a no-drug control (virus only) and a no-virus control (cells only).
-
Infection: Add a standardized amount of virus (e.g., at a multiplicity of infection (MOI) of 0.01) to all wells except the no-virus control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTS or MTT, which measures mitochondrial activity in living cells.
-
Data Analysis: Calculate the EC50 value (the concentration of the drug that protects 50% of the cells from CPE) and the CC50 value (the concentration of the drug that reduces cell viability by 50% in uninfected cells) using regression analysis.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Workflow:
References
- 1. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-Merimepodib and Other IMPDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and immunosuppressive drug development, inosine monophosphate dehydrogenase (IMPDH) has emerged as a critical therapeutic target. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA replication and various cellular signaling processes.[1][2] Inhibition of IMPDH effectively depletes the intracellular pool of guanosine triphosphate (GTP), thereby exerting potent cytostatic effects on rapidly proliferating cells such as lymphocytes and virus-infected cells.[3][4]
This guide provides a comprehensive head-to-head comparison of (R)-Merimepodib (also known as VX-497), a potent, non-competitive IMPDH inhibitor, with other notable IMPDH inhibitors: Mycophenolic Acid (MPA), Ribavirin, and AVN-944.[3] This objective comparison is supported by available experimental data to aid researchers in their evaluation of these compounds for therapeutic development.
Mechanism of Action: A Common Target, Different Approaches
All four compounds target IMPDH, but their mechanisms of inhibition differ, which can influence their potency, selectivity, and clinical profiles.
-
This compound (VX-497) is a reversible, uncompetitive or non-competitive inhibitor of IMPDH. It binds to the enzyme-substrate complex, offering a distinct mechanism from substrate analogs.
-
Mycophenolic Acid (MPA) is a reversible, uncompetitive inhibitor of IMPDH. It is the active metabolite of the prodrug mycophenolate mofetil (MMF).
-
Ribavirin , a synthetic guanosine analog, acts as a competitive inhibitor of IMPDH after being phosphorylated to ribavirin monophosphate (RMP). Its mechanism is multifaceted, also including direct inhibition of viral RNA polymerases and induction of lethal mutagenesis in viral genomes.
-
AVN-944 is a potent, non-competitive inhibitor of both human IMPDH isoforms.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Enzymatic Inhibition of IMPDH
| Inhibitor | Target | Ki (nM) | Inhibition Type | Reference |
| This compound (VX-497) | Human IMPDH I | 10 | Uncompetitive | |
| Human IMPDH II | 7 | Uncompetitive | ||
| Mycophenolic Acid (MPA) | Not specified | Not specified | Uncompetitive | |
| Ribavirin (as RMP) | Not specified | 250 | Competitive | |
| AVN-944 | Human IMPDH Isoforms | 6-10 | Non-competitive |
Table 2: Antiviral Activity Against Mpox Virus (MPXV) in Huh7 Cells
| Inhibitor | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound (VX-497) | Not specified | Not specified | 34.5 | |
| Mycophenolate Mofetil (MMF) | Not specified | Not specified | 29.4 | |
| Mycophenolic Acid (MPA) | Not specified | Not specified | 10.6 | |
| AVN-944 | Not specified | Not specified | 666.7 | |
| Ribavirin | Not specified | Not specified | 7.7 |
Table 3: Antiviral Activity Against Various Viruses
| Inhibitor | Virus | IC50 (µM) | Cell Line | Reference |
| This compound (VX-497) | Hepatitis B Virus (HBV) | 0.38 | HepG2 2.2.15 | |
| Herpes Simplex Virus-1 (HSV-1) | 6.3 | Not specified | ||
| Encephalomyocarditis virus (EMCV) | 1 | Not specified | ||
| Ribavirin | Hepatitis B Virus (HBV) | 44 | HepG2 2.2.15 | |
| Herpes Simplex Virus-1 (HSV-1) | 162 | Not specified | ||
| Encephalomyocarditis virus (EMCV) | 17 | Not specified | ||
| Mycophenolic Acid (MPA) | Dengue Virus 2 (DEN2) | 0.4 ± 0.3 | LLC-MK2 | |
| Ribavirin | Dengue Virus 2 (DEN2) | 50.9 ± 18 | LLC-MK2 |
Signaling Pathway and Experimental Workflows
The inhibition of IMPDH has a direct impact on the de novo guanine nucleotide biosynthesis pathway, leading to the depletion of GTP pools necessary for cellular functions and viral replication.
Caption: IMPDH inhibition pathway.
The following diagram illustrates a general workflow for screening and characterizing IMPDH inhibitors.
Caption: IMPDH inhibitor screening workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common protocols used to evaluate IMPDH inhibitors.
IMPDH Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IMPDH.
-
Principle: The enzymatic reaction involves the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), which results in the production of NADH. The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Materials:
-
Purified recombinant human IMPDH1 or IMPDH2 enzyme.
-
Assay Buffer: Typically containing Tris-HCl or KH2PO4 at a physiological pH (e.g., 8.0-8.8), KCl, and a reducing agent like DTT.
-
Substrates: Inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
Test compounds (e.g., this compound, MPA, Ribavirin, AVN-944) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMP, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding NAD+.
-
Immediately monitor the increase in absorbance at 340 nm over time in a kinetic mode.
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (IMP or NAD+) and the inhibitor. The data is then analyzed using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Cellular Proliferation Assay
This assay assesses the cytostatic effect of IMPDH inhibitors on the proliferation of cells that are highly dependent on the de novo purine synthesis pathway.
-
Principle: Rapidly dividing cells, such as peripheral blood mononuclear cells (PBMCs) or certain cancer cell lines, are sensitive to the depletion of guanine nucleotides. The inhibition of cell proliferation can be quantified using various methods, such as measuring the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) or by using viability dyes (e.g., MTS, MTT).
-
Materials:
-
Cell line of interest (e.g., human PBMCs, CEM leukemia cells).
-
Complete cell culture medium.
-
Mitogen (for PBMCs, e.g., phytohemagglutinin (PHA)).
-
Test compounds.
-
Proliferation detection reagent (e.g., MTS, BrdU kit).
-
96-well cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
For PBMCs, stimulate with a mitogen to induce proliferation.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the proliferation detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the EC50 value.
-
To confirm that the antiproliferative effect is due to IMPDH inhibition, a rescue experiment can be performed by co-incubating the cells with the inhibitor and exogenous guanosine.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an inhibitor required to reduce the number of viral plaques by 50% (IC50).
-
Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the inhibitor. The number of plaques (localized areas of cell death caused by viral replication) is counted to determine the antiviral efficacy.
-
Materials:
-
Susceptible host cell line.
-
Virus stock of known titer.
-
Cell culture medium and overlay medium (containing, for example, agarose or methylcellulose to restrict virus spread).
-
Test compounds.
-
Staining solution (e.g., crystal violet) to visualize plaques.
-
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayer with a standardized amount of virus for a short period (e.g., 1 hour).
-
Remove the viral inoculum and wash the cells.
-
Add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percent plaque reduction compared to the untreated virus control.
-
Determine the IC50 value from the dose-response curve.
-
Intracellular GTP Depletion Assay
This assay directly measures the pharmacodynamic effect of IMPDH inhibitors by quantifying the reduction in intracellular GTP pools.
-
Principle: Cells are treated with the IMPDH inhibitor, and the intracellular nucleotides are extracted and analyzed by high-performance liquid chromatography (HPLC).
-
Materials:
-
Cell line of interest.
-
Test compounds.
-
Reagents for nucleotide extraction (e.g., perchloric acid or methanol).
-
HPLC system with a suitable column (e.g., anion-exchange or reverse-phase C18) and detector (UV).
-
Nucleotide standards (GTP, ATP, etc.).
-
-
Procedure:
-
Treat cells with the IMPDH inhibitor for a specified time.
-
Harvest the cells and perform nucleotide extraction.
-
Separate the nucleotides in the cell extract using HPLC.
-
Quantify the amount of GTP by comparing the peak area to that of a standard curve.
-
Determine the extent of GTP depletion relative to untreated control cells.
-
Conclusion
This compound is a potent inhibitor of IMPDH with broad-spectrum antiviral activity. The available data suggests that it is significantly more potent than ribavirin in various antiviral assays. When compared to other potent non-competitive inhibitors like AVN-944, the relative potency can be virus-dependent. Mycophenolic acid also demonstrates strong IMPDH inhibition and antiviral effects. The choice of an IMPDH inhibitor for further research and development will depend on the specific therapeutic indication, desired potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for conducting head-to-head comparisons to inform such decisions.
References
- 1. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition: Involvement of adenosine monophosphate‐activated protein kinase‐related kinases and retinoid X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
(R)-Merimepodib and Remdesivir Combination Therapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of a combination therapy of (R)-Merimepodib and remdesivir against SARS-CoV-2, relative to each compound as a monotherapy. The data presented is based on preclinical studies and is intended to inform research and development efforts in the field of antiviral therapeutics.
Executive Summary
Preclinical evidence suggests a synergistic antiviral effect when this compound is combined with remdesivir against SARS-CoV-2. In vitro studies demonstrate that the combination can reduce viral replication to undetectable levels, surpassing the efficacy of either drug alone. This compound, an inhibitor of inosine monophosphate dehydrogenase (IMPDH), targets the de novo synthesis of guanine nucleotides, a pathway essential for viral RNA synthesis. Remdesivir, a nucleoside analog, acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp). The dual-pronged attack on viral replication machinery likely underlies the observed synergy. However, it is critical to note that a Phase 2 clinical trial (NCT04410354) investigating this combination in hospitalized COVID-19 patients was terminated due to the unlikelihood of meeting its primary safety endpoints.
Data Presentation: In Vitro Antiviral Efficacy against SARS-CoV-2
The following tables summarize the quantitative data from a key preclinical study by Bukreyeva et al., which evaluated the antiviral activity of this compound (MMPD) and remdesivir (REM), both as monotherapies and in combination, in Vero cells infected with SARS-CoV-2.
Table 1: Monotherapy Efficacy (Log Reduction in Viral Titer at 24 Hours Post-Infection)
| Treatment Concentration | This compound (MMPD) | Remdesivir (REM) |
| 5 µM | 2.7-log decrease[1] | 3.9-log decrease[1] |
| 2.5 µM | Less effective than 5µM | Less effective than 5µM |
Table 2: Combination Therapy Efficacy (Log Reduction in Viral Titer at 24 Hours Post-Infection)
| REM Concentration + MMPD Concentration | Log Reduction in Viral Titer |
| 2.5 µM + 1.25 µM | Undetectable[1] |
| 1.25 µM + 2.5 µM | Undetectable[1] |
| 2.5 µM + 2.5 µM | Undetectable[1] |
| 5 µM + 2.5 µM | Undetectable |
| 2.5 µM + 5 µM | Undetectable |
| 5 µM + 5 µM | Undetectable |
| 0.31 µM + 0.31 µM | 1.3-log decrease |
Experimental Protocols
The primary experimental data cited in this guide is from the following study:
Bukreyeva N, Sattler RA, Mantlo EK, et al. The IMPDH inhibitor merimepodib provided in combination with the adenosine analogue remdesivir reduces SARS-CoV-2 replication to undetectable levels in vitro. F1000Research 2020, 9:361.
Antiviral Activity Assay in Vero Cells
-
Cell Line: Vero cells were used for the infection studies.
-
Drug Pre-treatment: Cells were pre-treated with specified concentrations of this compound, remdesivir, or a combination of both for 4 hours prior to viral infection.
-
Virus Inoculation: Following pre-treatment, the media was removed, and cells were inoculated with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05. The virus inoculum was pre-mixed with the respective drug concentrations.
-
Incubation: The cells were incubated for 1 hour at 37°C to allow for viral absorption.
-
Post-infection Treatment: After the 1-hour incubation, the inoculum was removed, and fresh media containing the appropriate drug concentrations was added.
-
Sample Collection: Samples were collected at 16 and 24 hours post-infection for viral titer determination.
-
Viral Titer Quantification: The concentration of infectious virus in the collected samples was quantified using a 50% Tissue Culture Infectious Dose (TCID50) assay.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of remdesivir.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro antiviral assay.
References
Comparing the inhibitory constants (Ki) of (R)-Merimepodib for IMPDH type I and II
(R)-Merimepodib (also known as VX-497) is a potent, reversible, and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. As IMPDH exists in two isoforms, type I (IMPDH1) and type II (IMPDH2), understanding the inhibitory profile of this compound against each is crucial for its therapeutic application in fields such as virology and immunology. This guide provides a detailed comparison of the inhibitory constants (Ki) of this compound for both IMPDH isoforms, supported by experimental data and methodologies.
Inhibitory Potency Against IMPDH Type I and Type II
This compound demonstrates potent uncompetitive inhibition against both human IMPDH isoforms. The inhibitory constants (Ki) reveal a slight preference for IMPDH type II, which is often upregulated in proliferating cells, making it a key target for antiviral and immunosuppressive therapies.
| Inhibitor | Target Isoform | Inhibitory Constant (Ki) | Mechanism of Inhibition |
| This compound (VX-497) | IMPDH Type I | 10 nM[1] | Uncompetitive |
| This compound (VX-497) | IMPDH Type II | 7 nM[1] | Uncompetitive |
Experimental Protocols
The determination of the inhibitory constants (Ki) for this compound against IMPDH type I and type II involves the expression and purification of the recombinant human enzymes, followed by kinetic analysis in the presence of the inhibitor.
Expression and Purification of Recombinant Human IMPDH1 and IMPDH2
To obtain sufficient quantities of pure and active enzymes for kinetic studies, recombinant human IMPDH1 and IMPDH2 are typically expressed in Escherichia coli.
-
Cloning: The cDNAs for human IMPDH1 and IMPDH2 are cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., polyhistidine-tag) to facilitate purification.
-
Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Lysis and Purification: The bacterial cells are harvested and lysed. The soluble protein fraction containing the IMPDH enzyme is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.
IMPDH Enzyme Kinetics Assay
The enzymatic activity of IMPDH is determined by monitoring the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). The rate of this reaction can be quantified by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Reaction Mixture: A typical assay mixture contains a buffered solution (e.g., Tris-HCl or HEPES), a potassium salt (as K+ is an activator of IMPDH), a reducing agent like dithiothreitol (DTT) to maintain enzyme activity, the substrates IMP and NAD+, and the purified recombinant IMPDH enzyme.
-
Inhibition Studies: To determine the inhibitory constant (Ki), the enzyme assay is performed in the presence of varying concentrations of this compound.
-
Data Analysis: The initial reaction velocities are measured at different substrate (IMP) concentrations, both in the absence and presence of the inhibitor. For an uncompetitive inhibitor like this compound, which binds only to the enzyme-substrate complex, both the maximum velocity (Vmax) and the Michaelis constant (Km) will decrease. The Ki is then determined by analyzing the changes in these kinetic parameters using appropriate graphical methods (e.g., Lineweaver-Burk plots) or non-linear regression analysis of the Michaelis-Menten equation modified for uncompetitive inhibition.
Visualizing the Molecular Interactions and Experimental Design
To better understand the biological context and the experimental approach, the following diagrams illustrate the IMPDH signaling pathway and the workflow for determining the inhibitory constants.
Caption: The de novo purine biosynthesis pathway highlighting the role of IMPDH and the inhibitory action of Merimepodib.
Caption: Experimental workflow for determining the inhibitory constants (Ki) of this compound for IMPDH isoforms.
References
Validating (R)-Merimepodib's Antiviral Mechanism Through Genetic Knockdown of IMPDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of (R)-Merimepodib
This compound, also known as VX-497, is a selective and reversible non-competitive inhibitor of IMPDH.[1][2][3] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[4][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a molecule essential for DNA and RNA synthesis. This depletion has two primary downstream effects: the inhibition of viral replication, which is highly dependent on host cell nucleotides, and the suppression of lymphocyte proliferation, accounting for its immunosuppressive properties. The antiviral activity of Merimepodib has been demonstrated against a broad spectrum of RNA and DNA viruses, including Hepatitis C virus (HCV), SARS-CoV-2, Zika virus (ZIKV), Ebola virus, and Mpox virus (MPXV).
A key piece of evidence supporting this mechanism is the observation that the antiviral effects of Merimepodib can be reversed by the addition of exogenous guanosine to the cell culture medium. This rescue effect strongly indicates that the drug's activity is a direct consequence of GTP depletion resulting from IMPDH inhibition.
Genetic Validation of the Target: IMPDH Knockdown
To definitively validate that the antiviral activity of this compound is mediated through the inhibition of IMPDH, experiments utilizing small interfering RNA (siRNA) to knock down the expression of IMPDH have been conducted. These studies provide a direct comparison between the phenotypic effects of the drug and the genetic suppression of its target.
A study investigating agents against the Mpox virus demonstrated that the knockdown of both isoforms of IMPDH (IMPDH1 and IMPDH2) led to a dramatic reduction in MPXV DNA production. This genetic evidence corroborates the pharmacological data and confirms the essential role of IMPDH in viral replication.
Comparative Data: Pharmacological Inhibition vs. Genetic Knockdown
The following table summarizes the quantitative data comparing the effects of this compound treatment with those of IMPDH genetic knockdown.
| Parameter | This compound (Merimepodib) Treatment | IMPDH siRNA Knockdown | Reference |
| Target | IMPDH Enzyme Activity | IMPDH mRNA and Protein Expression | |
| Effect on Viral Replication (MPXV) | Dose-dependent reduction in viral DNA levels | Dramatic reduction in viral DNA production | |
| IC50 / EC50 (Antiviral Activity) | ZIKV: EC50 of 0.6 μM HCV (in HepG2 2.2.15 cells): IC50 of 380 nM MPXV: IC50 of 34.5 (Selectivity Index) | Not Applicable | |
| Reversibility | Antiviral effect is reversed by the addition of exogenous guanosine. | Not Applicable (genetic modification) |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of IMPDH
This protocol outlines a general procedure for the genetic knockdown of IMPDH1 and IMPDH2 in a human cell line (e.g., Huh7 cells) for the validation of antiviral drug mechanisms, based on methodologies described in the literature.
Materials:
-
Huh7 cells (or other suitable host cell line)
-
Small interfering RNA (siRNA) targeting IMPDH1 and IMPDH2 (validated sequences recommended)
-
Non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 Huh7 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA (IMPDH1/2 or non-targeting control) into 100 µl of Opti-MEM™ medium.
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ medium.
-
Combine the diluted siRNA and transfection reagent solutions. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM™ medium.
-
Aspirate the medium and add 0.8 ml of Opti-MEM™ to the tube containing the siRNA-lipid complexes.
-
Overlay the mixture onto the cells.
-
Incubate the cells for 5-7 hours at 37°C.
-
-
Post-Transfection:
-
Add 1 ml of 2x concentration growth medium (containing 20% FBS) to each well without removing the transfection mixture.
-
Incubate for an additional 18-24 hours.
-
-
Validation of Knockdown:
-
After 48 hours post-transfection, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting, probing for IMPDH1 and IMPDH2.
-
-
Viral Infection Assay:
-
Following confirmation of successful knockdown, the transfected cells can be infected with the virus of interest (e.g., MPXV) to assess the impact on viral replication.
-
Viral replication can be quantified by measuring viral DNA or RNA levels via qPCR or by plaque assay.
-
Protocol 2: Antiviral Activity Assay for this compound
This protocol describes a general method to determine the half-maximal effective concentration (EC50) of this compound against a given virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
Reagents for quantifying viral replication (e.g., qPCR reagents, antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of the drug. Include a no-drug control (vehicle only, e.g., DMSO).
-
Pre-treat the cells with the drug for a specified period (e.g., 4 to 24 hours) before infection.
-
-
Viral Infection:
-
Infect the cells with the virus at a low multiplicity of infection (MOI).
-
-
Incubation: Incubate the infected cells for a period sufficient to allow for multiple rounds of viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
Harvest the cell supernatant or cell lysate.
-
Quantify the extent of viral replication using a suitable method, such as RT-qPCR for viral RNA, plaque assay for infectious virus particles, or an enzyme-linked immunosorbent assay (ELISA) for viral antigens.
-
-
Data Analysis:
-
Plot the viral replication levels against the drug concentration.
-
Calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of IMPDH Inhibition
References
(R)-Merimepodib COVID-19 Clinical Trial Terminated Due to Safety Concerns
The planned Phase II double-blind, placebo-controlled clinical trial of (R)-Merimepodib for the treatment of COVID-19 was terminated in October 2020 due to safety concerns, precluding a direct comparison of its efficacy and safety against a placebo. The trial, sponsored by BioSig Technologies' subsidiary ViralClear Pharmaceuticals, was halted after a safety monitoring committee observed "markedly different outcomes" in a group of severely ill patients, making it unlikely that the trial would meet its primary safety endpoints[1]. Following this decision, the company ceased the development of merimepodib for COVID-19[1].
This compound, also known as Merimepodib (MMPD), is an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). Its proposed mechanism of action against SARS-CoV-2 was based on the inhibition of this enzyme, which would deplete the guanosine nucleotides essential for viral RNA synthesis and replication[1]. Preclinical, in-vitro studies had shown that Merimepodib could suppress the replication of SARS-CoV-2 in cell cultures, with one study indicating it had similar antiviral activity to remdesivir at certain concentrations.
The U.S. Food and Drug Administration (FDA) had initially cleared an Investigational New Drug (IND) application for a Phase II trial in hospitalized adults with advanced COVID-19[2]. The trial was designed as a randomized, double-blind, placebo-controlled study to assess the safety and efficacy of this compound. However, the trial's premature termination means that no conclusive data from this study is available to support a comparison with a placebo.
In-Vitro Efficacy Data
Prior to the clinical trial, in-vitro studies on Vero cells demonstrated that Merimepodib could inhibit SARS-CoV-2 replication. The table below summarizes the key findings from these preclinical experiments.
| Concentration of this compound | Pretreatment Time | Resulting Reduction in Viral Titer |
| 10 µM | Overnight | 4-log reduction |
| 10 µM | 4 hours | 3-log reduction |
| 3.3 µM | Not specified | Significant reduction |
Data from in-vitro studies on Vero cells.
Mechanism of Action: IMPDH Inhibition
This compound is a non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of these essential building blocks for RNA viruses like SARS-CoV-2, thereby hindering their replication. The effect of Merimepodib can be reversed by the addition of exogenous guanosine.
Caption: Mechanism of action of this compound.
Terminated Clinical Trial Protocol
The Phase II clinical trial was designed to evaluate the safety and efficacy of this compound in combination with remdesivir. The study intended to enroll hospitalized adult patients with a confirmed SARS-CoV-2 infection who required supplemental oxygen.
Experimental Workflow of the Terminated Phase II Trial
Caption: Planned workflow of the terminated clinical trial.
References
(R)-Merimepodib in Interferon-Nonresponsive Hepatitis C: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Merimepodib (also known as VX-497 and MMPD) with alternative treatments for interferon-nonresponsive hepatitis C (HCV) patients. The following sections detail the efficacy of these therapies through quantitative data from clinical trials, outline the experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Efficacy in Interferon-Nonresponsive HCV Population
The treatment landscape for hepatitis C has evolved significantly, moving from interferon-based therapies to highly effective direct-acting antivirals (DAAs). This compound, an inhibitor of inosine monophosphate dehydrogenase (IMPDH), was investigated as an add-on therapy to enhance the efficacy of pegylated interferon and ribavirin in patients who had previously not responded to interferon-based treatment.
Quantitative Efficacy Data
The following tables summarize the Sustained Virologic Response (SVR) rates from a key clinical trial of this compound and compare them with the SVR rates achieved by modern DAA regimens in similar patient populations. SVR is defined as the absence of detectable HCV RNA 12 or 24 weeks after the end of treatment and is considered a curative outcome.
| Table 1: Efficacy of this compound in Combination with Peg-IFN/RBV in Prior Interferon-Nonresponders (Phase IIb Study NCT00088504) | | :--- | :--- | | Treatment Arm | Sustained Virologic Response (SVR) Rate | | this compound 50 mg + Peg-IFN/RBV | 6% | | this compound 100 mg + Peg-IFN/RBV | 4% | | Placebo + Peg-IFN/RBV | 5% |
Data sourced from a randomized, double-blind, multicenter, phase 2b study.
| Table 2: Efficacy of Modern Direct-Acting Antiviral (DAA) Regimens in Treatment-Experienced (Including Interferon-Nonresponsive) HCV Patients | | :--- | :--- | | DAA Regimen | Sustained Virologic Response (SVR12) Rate | | Sofosbuvir/Velpatasvir | 90% - 99% | | Glecaprevir/Pibrentasvir | 89% - 91% |
SVR12 rates are for patients with HCV genotype 1, 2, or 3 infection who were previously treated with an interferon-based regimen and may or may not have had cirrhosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of this compound and HCV.
Clinical Trial Protocol: Phase IIb Study of this compound (NCT00088504)
This study was a randomized, double-blind, multicenter, phase 2b trial designed to evaluate the antiviral activity, safety, and tolerability of this compound in combination with pegylated interferon alfa-2a and ribavirin in patients with genotype 1 chronic hepatitis C who were nonresponders to prior therapy with pegylated interferon and ribavirin.
Patient Population:
-
Adults with chronic HCV genotype 1 infection.
-
Documented non-response to a previous course of pegylated interferon and ribavirin therapy.
Treatment Arms:
-
This compound 50 mg orally twice daily + Pegylated interferon alfa-2a (180 µg weekly) + Ribavirin (1000-1200 mg daily).
-
This compound 100 mg orally twice daily + Pegylated interferon alfa-2a (180 µg weekly) + Ribavirin (1000-1200 mg daily).
-
Placebo orally twice daily + Pegylated interferon alfa-2a (180 µg weekly) + Ribavirin (1000-1200 mg daily).
Duration of Treatment:
-
Initial 24 weeks of triple therapy.
-
Patients with a ≥2-log10 drop in HCV RNA from baseline at week 24 were eligible to continue treatment for an additional 24 weeks.
Primary Efficacy Endpoint:
-
Sustained Virologic Response (SVR) at 24 weeks after the end of treatment (Week 72).
Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
This enzymatic assay measures the activity of IMPDH, the target of this compound. The assay is based on the measurement of NADH production, a product of the IMPDH-catalyzed reaction.
Materials:
-
Purified IMPDH enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (this compound) or vehicle control
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and IMPDH enzyme.
-
Add the test compound (this compound) at various concentrations to the reaction mixture and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the substrates IMP and NAD+.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the rate of reaction and determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound.
Hepatitis C Virus (HCV) Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication. It utilizes a subgenomic or full-length HCV RNA that can replicate autonomously in a human hepatoma cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells
-
HCV replicon RNA (containing a reporter gene like luciferase or a selectable marker like neomycin phosphotransferase)
-
Cell culture medium and reagents
-
Transfection reagent
-
Test compound (this compound) or vehicle control
-
Luciferase assay reagent or G418 for selection
-
Luminometer or equipment for colony counting
Procedure:
-
Culture Huh-7 cells to an appropriate confluency.
-
Transfect the HCV replicon RNA into the Huh-7 cells.
-
Plate the transfected cells in multi-well plates.
-
Add the test compound (this compound) at various concentrations to the cells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measure the level of HCV replication:
-
For luciferase reporter replicons: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal indicates inhibition of HCV replication.
-
For selectable marker replicons: Apply G418 to the cells to select for cells in which the replicon is actively replicating. The number of surviving colonies is then counted. A reduction in colony formation indicates antiviral activity.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound, the hepatitis C virus life cycle, and the workflow of the key clinical trial.
Caption: Mechanism of this compound Action.
A Comparative Analysis of the S- and R-Enantiomers of Merimepodib: A Guide for Researchers
An In-depth Look at the Potent IMPDH Inhibitor Merimepodib, Focusing on its Biologically Active S-Enantiomer
Merimepodib (formerly known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[1] By inhibiting IMPDH, Merimepodib effectively depletes intracellular guanosine triphosphate (GTP) pools, leading to potent antiviral and immunosuppressive effects.[1] Extensive research has identified Merimepodib as the S-enantiomer, the pharmacologically active form of the molecule. This guide provides a comprehensive analysis of the available data on Merimepodib, with a focus on its well-characterized S-enantiomer, due to a lack of publicly available research on the corresponding R-enantiomer.
Data Presentation: The Biological Activity of Merimepodib (S-enantiomer)
The biological activity of Merimepodib has been evaluated in a variety of antiviral and immunosuppressive assays. The following tables summarize the key quantitative data for the S-enantiomer.
Table 1: Antiviral Activity of Merimepodib (S-enantiomer)
| Virus Family | Virus | Assay Type | Cell Line | IC₅₀ / EC₅₀ (µM) |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | Not specified |
| Flaviviridae | Zika Virus (ZIKV) | RNA Replication Assay | Not specified | 0.6[3] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Not specified | Not specified | 0.38 |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Not specified | Not specified | 0.80 |
| Picornaviridae | Encephalomyocarditis virus (EMCV) | Not specified | Not specified | 1.0 |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not specified | Not specified | 1.14 |
| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Not specified | Not specified | 6.3 |
| Picornaviridae | Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | Not specified | Not specified | 7.859 |
| Picornaviridae | Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | Not specified | Not specified | 2.876 |
Table 2: Immunosuppressive Activity of Merimepodib (S-enantiomer)
| Activity | Cell Type | IC₅₀ (nM) |
| Inhibition of Lymphocyte Proliferation | Primary human, mouse, rat, and dog lymphocytes | ~100 |
Note: The R-enantiomer of Merimepodib has not been the subject of detailed published studies, and therefore, comparative data for its biological activity is not available. The consistent focus on the S-enantiomer in the scientific literature strongly suggests it is the eutomer, or the pharmacologically active enantiomer.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the activity of Merimepodib.
IMPDH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.
-
Enzyme and Substrate Preparation: Recombinant human IMPDH type II is purified. The substrate, inosine monophosphate (IMP), and the cofactor, nicotinamide adenine dinucleotide (NAD+), are prepared in an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.5 mM EDTA).
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrate, cofactor, and varying concentrations of the test compound (Merimepodib).
-
Detection: The conversion of IMP to xanthosine monophosphate (XMP) is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.
Antiviral Replicon Assay (HCV)
This cell-based assay is used to determine the effect of a compound on viral RNA replication.
-
Cell Culture: Human hepatoma cells (e.g., Huh7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with serial dilutions of Merimepodib for a specified period (e.g., 48-72 hours).
-
Reporter Gene Assay: The level of reporter gene expression is measured, which correlates with the level of HCV RNA replication. For luciferase reporters, a luciferin substrate is added, and the resulting luminescence is quantified.
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound on the host cells.
-
Data Analysis: The effective concentration of the compound that inhibits 50% of viral replication (EC₅₀) and the cytotoxic concentration that reduces cell viability by 50% (CC₅₀) are calculated. The selectivity index (SI = CC₅₀/EC₅₀) is then determined.
Lymphocyte Proliferation Assay
This assay assesses the immunosuppressive potential of a compound by measuring its effect on lymphocyte proliferation.
-
Cell Isolation: Primary lymphocytes are isolated from the blood of the species of interest (e.g., human, mouse).
-
Stimulation: The lymphocytes are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (Con A)).
-
Compound Treatment: The stimulated cells are treated with various concentrations of Merimepodib.
-
Proliferation Measurement: After an incubation period (e.g., 72 hours), cell proliferation is measured using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., WST-1 or BrdU).
-
Data Analysis: The concentration of the compound that inhibits 50% of lymphocyte proliferation (IC₅₀) is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Merimepodib's Mechanism of Action
Caption: Mechanism of action of Merimepodib (S-enantiomer) as an IMPDH inhibitor.
Experimental Workflow for Antiviral Activity Assessment
Caption: General experimental workflow for evaluating the antiviral activity of Merimepodib.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Merimepodib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (R)-Merimepodib are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in safety data sheet (SDS) recommendations, to foster a culture of safety and compliance in the laboratory.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols when handling this compound. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[1]
Handling:
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
This compound Disposal Procedure
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . This ensures that the compound is managed in a way that minimizes environmental impact and adheres to regulatory guidelines.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
Containment: Ensure the waste is stored in a sealed, leak-proof container that is compatible with the chemical. Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Collection of Spillage: In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not attempt to dispose of this compound via standard laboratory trash or drains.
Chemical and Safety Data Summary
For quick reference, the key chemical and safety data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
| Molecular Formula | C23H24N4O6 | |
| Molar Mass | 452.46 g/mol | |
| CAS Number | 198821-22-6 | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and upholding regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
